2-Chloro-5-ethynylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLDMOFVMPWSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442971 | |
| Record name | 2-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263012-63-1 | |
| Record name | 2-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-5-ethynylpyridine, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. The information is presented to be a valuable resource for laboratory work and computational modeling.
Core Physical Properties
While experimentally determined data for some physical properties of this compound are not widely published, the following table summarizes the available and predicted data.
| Physical Property | Value | Source |
| Molecular Formula | C₇H₄ClN | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molecular Weight | 137.57 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK--[2] |
| Predicted Boiling Point | 193.1 ± 25.0 °C | --INVALID-LINK--[3] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | --INVALID-LINK--[3] |
| Purity | ≥96% | --INVALID-LINK--[1] |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized experimental protocols that can be employed to determine the key physical properties of this compound.
Melting Point Determination (Thiele Tube Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or other heat source
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The Thiele tube is filled with heating oil to a level just above the side arm. The capillary tube is attached to the thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is level with the thermometer bulb.
-
Heating: The thermometer and capillary tube assembly is inserted into the Thiele tube, with the thermometer bulb and sample immersed in the oil. The side arm of the Thiele tube is gently heated. The design of the tube allows for convection currents to ensure uniform heating of the oil.
-
Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Heating oil
-
Heat source
Procedure:
-
Sample Preparation: A small amount (a few drops) of liquid this compound (if melted or in liquid form) is placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing heating oil.
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer (optional)
-
Graduated cylinders or pipettes
-
Balance
Procedure:
-
Solvent Selection: A range of common laboratory solvents should be tested, including water, ethanol, methanol, acetone, dichloromethane, and toluene, to assess the polarity and solubility characteristics of this compound.
-
Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 1 mL) is added. The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period. Visual inspection determines if the solid has dissolved completely.
-
Quantitative Assessment: To determine the solubility more precisely, a saturated solution is prepared by adding an excess of this compound to a known volume of the solvent. The mixture is stirred at a constant temperature for an extended period to ensure equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation. A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is measured. The solubility can then be expressed in terms of g/L or mol/L.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.
References
An In-Depth Technical Guide to 2-Chloro-5-ethynylpyridine (CAS Number: 263012-63-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-ethynylpyridine, a key building block in organic synthesis, particularly in the development of novel therapeutics. This document consolidates its chemical and physical properties, detailed spectroscopic data, a representative synthesis protocol, and its application in targeting the metabotropic glutamate receptor 5 (mGluR5) signaling pathway.
Core Compound Information
This compound is a substituted pyridine derivative containing both a chloro and an ethynyl group. These functional groups make it a versatile reagent for a variety of cross-coupling reactions, enabling the construction of more complex molecules. Its strategic importance is highlighted by its use as a precursor in the synthesis of compounds targeting the central nervous system.[1]
| Property | Value | Reference(s) |
| CAS Number | 263012-63-1 | [2][3] |
| Molecular Formula | C₇H₄ClN | [1][2] |
| Molecular Weight | 137.57 g/mol | [1][2][3][4] |
| Physical Appearance | Solid | [5] |
| Purity | ≥95% (commercially available) | [3][4] |
| Storage | 2-8°C | [1][2] |
| SMILES | C#CC1=CC=C(Cl)N=C1 | [6] |
| InChI | InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.
| Spectroscopy | Data |
| ¹H NMR | Spectrum available[2] |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry (MS) | Spectrum available[2] |
| Infrared (IR) Spectroscopy | Spectrum available[2] |
Note: While the availability of spectra is confirmed, specific peak data requires access to the referenced database.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems.
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [7] |
| LogP (predicted) | 1.7163 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 0 | [7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
General Reaction Scheme:
A common synthetic route involves the coupling of a di-substituted pyridine, such as 2-chloro-5-iodopyridine, with a protected alkyne like trimethylsilylacetylene, followed by the deprotection of the silyl group.
References
- 1. rsc.org [rsc.org]
- 2. This compound(263012-63-1) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-chloro-2-ethynylpyridine CAS#: 1196153-33-9 [m.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
2-Chloro-5-ethynylpyridine molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-5-ethynylpyridine
This technical guide provides comprehensive information on the molecular properties, potential synthetic methodologies, and structural characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its fundamental molecular properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₄ClN | [1] |
| Molecular Weight | 137.57 g/mol | [1] |
| CAS Number | 263012-63-1 | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the Sonogashira cross-coupling reaction is the most relevant and widely employed method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2][3] This reaction, which utilizes a palladium catalyst and a copper co-catalyst, would be the standard approach for synthesizing the target molecule, likely from a dihalopyridine precursor.[2]
Below is a representative experimental protocol for a Sonogashira coupling reaction involving a substituted pyridine, which can be adapted for the synthesis of this compound. This protocol is based on a similar reaction and serves as a methodological example.[4]
Representative Sonogashira Coupling Protocol:
Objective: To couple an aryl halide (e.g., a substituted bromopyridine) with a terminal acetylene.
Materials:
-
Aryl halide (e.g., 4-bromopyridine hydrochloride)
-
Terminal acetylene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or piperidine)
-
Solvent (e.g., acetonitrile, CH₃CN)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A reaction flask is charged with the aryl halide, the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 1 mol%).
-
The flask is thoroughly degassed and back-filled with an inert gas (e.g., a mixture of nitrogen and hydrogen) to prevent oxidative homocoupling of the terminal acetylene.[4]
-
The solvent (e.g., CH₃CN, previously purged with the inert gas) and the base are added to the reaction flask.[4]
-
The terminal acetylene is then added to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., reflux at ~80 °C) for a specified period (e.g., 8 hours).[4]
-
Reaction progress is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
Upon completion, the reaction mixture is worked up. This typically involves cooling the mixture, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent and water.
-
The crude product is then purified, commonly by silica gel chromatography, to isolate the desired cross-coupled product.[4]
Molecular Structure and Reactivity
The chemical reactivity of this compound is dictated by its key functional groups: the pyridine ring, the chloro substituent, and the ethynyl group. A diagram illustrating these structural features is provided below.
Caption: Key structural and reactive sites of this compound.
References
Spectral Analysis of 2-Chloro-5-ethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-5-ethynylpyridine. Due to the limited availability of experimentally derived public data, this guide combines theoretical predictions and typical spectral values for analogous structures to offer a detailed characterization. The document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data interpretation.
Spectral Data Summary
The following tables summarize the predicted and expected spectral data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.70 | dd | J_H3-H4 ≈ 8.0, J_H3-H6 ≈ 0.5 |
| H-4 | ~7.40 | d | J_H4-H3 ≈ 8.0 |
| H-6 | ~8.40 | d | J_H6-H3 ≈ 0.5 |
| Ethynyl-H | ~3.20 | s | - |
Note: Predictions are based on computational models and analysis of similar pyridine derivatives. Actual experimental values may vary.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~140 |
| C-4 | ~128 |
| C-5 | ~120 |
| C-6 | ~150 |
| C≡CH | ~82 |
| C≡C H | ~79 |
Note: Chemical shifts are predicted based on established increments for substituted pyridines and alkynes.
Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡C-H stretch | 3300 - 3250 | Strong, sharp |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C≡C stretch | 2150 - 2100 | Medium to weak |
| C=C, C=N stretch (aromatic) | 1600 - 1450 | Medium to strong |
| C-Cl stretch | 800 - 600 | Strong |
Note: These are typical absorption ranges for the respective functional groups.
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| m/z | Ion | Notes |
| 137/139 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 111 | [M-C₂H₂]⁺ | Loss of acetylene. |
| 102 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 75 | [C₄H₂N]⁺ | Fragmentation of the pyridine ring. |
Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for halogenated aromatic compounds.
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton pulse-acquire experiment is performed. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Data Processing:
-
The raw Free Induction Decay (FID) data is converted from the time domain to the frequency domain using a Fourier transform.
-
The spectrum is phased to ensure all peaks are in the pure absorption mode.
-
A baseline correction is applied to obtain a flat baseline.
-
The signals are integrated to determine the relative number of protons for each resonance in the ¹H NMR spectrum.
-
Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
-
The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject the solution into the GC, where the compound is vaporized and separated from the solvent.
-
The vaporized sample then enters the ion source of the mass spectrometer.
Ionization (Electron Ionization - EI):
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic ions.
Mass Analysis and Detection:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
Data Processing:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom.
Visualizations
The following diagrams illustrate the relationships between the different spectral analyses and the information they provide, as well as a typical workflow for compound characterization.
Determining the Solubility of 2-Chloro-5-ethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Chloro-5-ethynylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines established experimental protocols for assessing solubility in common laboratory solvents and offers a theoretical perspective on its expected solubility characteristics based on its molecular structure. This guide is intended to equip researchers with the necessary knowledge to evaluate the solubility of this compound for applications in drug development and other scientific endeavors.
Introduction
This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄ClN[1][2][3]. Its structure, featuring a pyridine ring substituted with a chloro and an ethynyl group, suggests a molecule with moderate polarity. Understanding the solubility of this compound in various solvents is a critical first step in many research and development processes, including reaction chemistry, purification, formulation, and biological screening.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with a polar pyridine ring and less polar chloro and ethynyl substituents, suggests it will exhibit a range of solubilities in common laboratory solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to some solubility in protic solvents. However, the overall hydrophobicity imparted by the chloro and ethynyl groups may limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are likely to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the aromatic ring and the ethynyl group may allow for some solubility in nonpolar solvents through van der Waals forces and pi-stacking interactions, although high solubility is not expected.
A predicted LogP (octanol-water partition coefficient) value of 1.7163 suggests that the compound is more soluble in lipids than in water, indicating a preference for less polar environments[1].
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of a solid organic compound like this compound. These methods can be adapted to provide both qualitative and quantitative data.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, dichloromethane, chloroform, ethyl acetate, toluene, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.
-
Allow the mixture to stand for at least 3 minutes and observe.
-
Record the observation as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Crystal-Clear Method)
This method provides a more precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature bath on a magnetic stirrer.
-
Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., HPLC, UV-Vis with a pre-established calibration curve).
-
Alternatively, the solvent can be evaporated from the filtered solution, and the mass of the remaining solid can be measured to determine the solubility.
Data Presentation
As no experimental data is currently available, a template for presenting such data is provided below.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Qualitative Observation |
| Water | Polar Protic | Data to be determined | e.g., Insoluble |
| Ethanol | Polar Protic | Data to be determined | e.g., Soluble |
| Methanol | Polar Protic | Data to be determined | e.g., Soluble |
| Acetone | Polar Aprotic | Data to be determined | e.g., Very Soluble |
| Acetonitrile | Polar Aprotic | Data to be determined | e.g., Soluble |
| Dichloromethane | Polar Aprotic | Data to be determined | e.g., Very Soluble |
| Ethyl Acetate | Polar Aprotic | Data to be determined | e.g., Soluble |
| Toluene | Nonpolar | Data to be determined | e.g., Sparingly Soluble |
| Hexane | Nonpolar | Data to be determined | e.g., Insoluble |
Logical Workflow for Solubility Determination
The process of determining and utilizing solubility data can be visualized as a logical workflow.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While direct, experimentally determined solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers can obtain reliable solubility data, which is essential for the effective use of this compound in various scientific applications. The predicted solubility suggests that polar aprotic solvents are likely to be the most effective for dissolving this compound. However, experimental verification is crucial for accurate and reproducible research.
References
An In-depth Technical Guide to the Chemical Stability and Storage of 2-Chloro-5-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Chloro-5-ethynylpyridine. The information herein is curated for professionals in research and drug development who utilize this compound in their work. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.
Chemical Identity and Properties
This compound is a substituted pyridine derivative with the molecular formula C₇H₄ClN. Its structure, featuring a reactive ethynyl group and a chloro-substituted pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. A summary of its key chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN | ChemScene |
| Molecular Weight | 137.57 g/mol | ChemScene |
| Appearance | Solid | Fluorochem |
| Storage Temperature | 4°C | ChemScene |
Chemical Stability Profile
While specific, in-depth stability studies on this compound are not extensively available in the public domain, its stability can be inferred from data on similar compounds and general principles of chemical stability for substituted pyridines.
General Stability: this compound is expected to be stable under standard laboratory conditions, which typically entail storage in a cool, dry place, protected from light. A supplier of this compound explicitly recommends storage at 4°C.[1] For a structurally related compound, 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine, it is reported to be stable under standard laboratory conditions but may decompose under extreme pH conditions (strong acids or bases).[2]
Potential Degradation Pathways: Based on the chemical structure of this compound, several potential degradation pathways can be anticipated, particularly under stress conditions.
-
Hydrolysis: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which would lead to the formation of 2-hydroxy-5-ethynylpyridine. The rate of hydrolysis of 2-chloropyridines is known to be influenced by pH and temperature. Studies on the hydrolysis of α-chloro-substituted pyridones indicate that the reaction proceeds via nucleophilic attack on the α-carbon.[2]
-
Oxidation: The pyridine ring and the ethynyl group can be susceptible to oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, and the ethynyl group can undergo various oxidative reactions.
-
Photodegradation: Aromatic and heteroaromatic compounds, especially those with unsaturated substituents, can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to decomposition.
-
Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and atmosphere (e.g., presence or absence of oxygen).
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: A logical workflow for the comprehensive stability assessment of this compound.
Recommended Storage Conditions
Based on available supplier information and general chemical safety guidelines, the following storage conditions are recommended for this compound to ensure its long-term stability:
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | A specific storage temperature recommended by a supplier to minimize degradation.[1] |
| Light | Protect from light | To prevent potential photodegradation. Store in an amber vial or in a dark cabinet. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation, especially of the ethynyl group. |
| Container | Tightly sealed container | To prevent moisture ingress and potential hydrolysis. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | To avoid chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Testing
To rigorously evaluate the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this purpose.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate buffer at a neutral pH) is a good starting point.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential degradation products.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. A general approach is to aim for 5-20% degradation of the active substance.
4.2.1. Hydrolytic Degradation
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
Water (neutral pH)
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Store the solutions at an elevated temperature (e.g., 60°C) and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
4.2.2. Oxidative Degradation
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature and sample at appropriate time points.
-
Analyze the samples by HPLC.
4.2.3. Photolytic Degradation
-
Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
4.2.4. Thermal Degradation
-
Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
Sample at appropriate time points and analyze by HPLC.
The following diagram illustrates the general experimental workflow for a forced degradation study.
Caption: A generalized experimental workflow for conducting forced degradation studies on this compound.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under recommended storage conditions.
Table 3: Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 4°C | 12 months | 0, 3, 6, 9, 12 months |
| Long-Term | 25°C / 60% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C / 75% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
Procedure:
-
Package samples of this compound in containers that simulate the proposed storage container.
-
Place the samples in stability chambers maintained at the conditions specified in Table 3.
-
At each time point, withdraw samples and analyze them for appearance, purity (by HPLC), and the presence of any degradation products.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling and storage to maintain its integrity. The primary recommendation is to store the compound at 4°C , protected from light and moisture, and under an inert atmosphere. While specific quantitative stability data for this compound is limited, a thorough understanding of its potential degradation pathways—hydrolysis, oxidation, photolysis, and thermal decomposition—allows for the design of robust stability-indicating methods and predictive stability studies. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to comprehensively assess the chemical stability of this compound, ensuring its quality and suitability for its intended applications.
References
The Reactivity Profile of 2-Chloro-5-ethynylpyridine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Versatile Building Block in Medicinal Chemistry
Introduction
2-Chloro-5-ethynylpyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and bifunctional nature, featuring a reactive chloro-substituent and a versatile ethynyl group, make it an invaluable scaffold for the synthesis of complex molecular architectures. The pyridine ring, a common motif in pharmaceuticals, imparts desirable physicochemical properties, while the chloro and ethynyl moieties serve as handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its synthesis, key chemical reactions, and applications in the development of novel therapeutics. Detailed experimental protocols and mechanistic insights are provided to aid researchers and scientists in leveraging the full potential of this versatile compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN | --INVALID-LINK--[1] |
| Molecular Weight | 137.57 g/mol | --INVALID-LINK--[1] |
| CAS Number | 263012-63-1 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Purity | ≥96% | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | --INVALID-LINK--[1] |
| LogP | 1.7163 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Rotatable Bonds | 0 | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the introduction of the ethynyl group onto a pre-existing 2-chloropyridine scaffold. A prevalent method is the Sonogashira coupling of a protected alkyne with a halo-substituted pyridine, followed by deprotection.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Core Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its two functional groups: the chloro substituent at the 2-position and the ethynyl group at the 5-position. These sites allow for a diverse range of transformations, making it a versatile intermediate.
Sonogashira Coupling
The terminal alkyne of this compound readily participates in Sonogashira coupling reactions with aryl or vinyl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used to introduce substituted aryl or vinyl groups at the 5-position of the pyridine ring.[3]
Experimental Protocol: Generalized Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the aryl/vinyl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired coupled product.
Suzuki-Miyaura Coupling
The chloro group at the 2-position of this compound is susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or their esters. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, further functionalizing the pyridine core. The success of this coupling often depends on the choice of palladium catalyst, ligand, and base.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon) multiple times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or THF, and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
Azide-Alkyne Cycloaddition (Click Chemistry)
The ethynyl group of this compound is an excellent substrate for the Huisgen 1,3-dipolar cycloaddition with azides, a reaction famously known as "click chemistry".[4][5][6] This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is highly efficient and regioselective, affording 1,4-disubstituted 1,2,3-triazoles in high yields under mild conditions.[1][7][8] This transformation is extensively used in bioconjugation, drug discovery, and materials science.[9]
Experimental Protocol: Generalized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a solvent system, which can range from organic solvents like THF or DMSO to aqueous mixtures (e.g., t-BuOH/H₂O).
-
Catalyst Preparation: Prepare the active Cu(I) catalyst in situ by adding a source of Cu(II), such as CuSO₄·5H₂O (1-10 mol%), and a reducing agent, typically sodium ascorbate (5-20 mol%). A stabilizing ligand like TBTA or THPTA can also be added to improve catalyst performance and prevent side reactions.[10]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can often be worked up by simple filtration to remove the catalyst, followed by extraction and solvent evaporation. If necessary, the product can be further purified by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNA r)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA r) due to the electron-withdrawing nature of the nitrogen atom in the ring. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiols, providing a direct route to 2-substituted pyridine derivatives.
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution
-
Reaction Setup: Combine this compound (1.0 eq.) and the nucleophile (1.1-2.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Base Addition: If the nucleophile is not already anionic, a base (e.g., K₂CO₃, NaH, or an organic base like DBU) may be required to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. The product can then be extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Applications in Drug Discovery
This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its application is particularly notable in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5), which are being investigated for the treatment of various central nervous system disorders, including anxiety, depression, and fragile X syndrome.[11] The this compound core allows for the systematic exploration of the chemical space around the mGluR5 binding pocket through the diverse reactions described above.
Logical Workflow for Drug Candidate Synthesis
Caption: Drug discovery workflow using this compound.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum typically shows characteristic signals for the pyridine ring protons and the acetylenic proton. The coupling patterns and chemical shifts are indicative of the substitution pattern on the pyridine ring. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the pyridine ring carbons, with the carbon bearing the chlorine atom shifted downfield. The two sp-hybridized carbons of the ethynyl group will also have distinct chemical shifts. |
| IR Spectroscopy | The infrared spectrum will show a characteristic absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak, and the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster. |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dual reactivity, allowing for sequential or orthogonal functionalization at the 2- and 5-positions of the pyridine ring, provides a powerful platform for the generation of diverse chemical libraries. The Sonogashira, Suzuki-Miyaura, and azide-alkyne cycloaddition reactions are key transformations that enable the elaboration of this scaffold into novel chemical entities with potential therapeutic applications. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of next-generation pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. bioclone.net [bioclone.net]
- 9. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 2-Chloro-5-ethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethynylpyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the development of novel therapeutics.[1] Its unique structure, featuring a reactive terminal alkyne and a versatile chloro-substituted pyridine ring, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the principal applications of this compound, focusing on Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development. The presence of the chlorine atom and the ethynyl group makes it a valuable precursor for creating complex molecules with potential biological activity, such as enzyme inhibitors or specific receptor agonists, particularly for neurological and psychiatric drug discovery.[1]
Key Synthetic Applications
The primary utility of this compound stems from the reactivity of its terminal alkyne group, which readily participates in carbon-carbon and carbon-heteroatom bond-forming reactions. The two most prominent applications are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The reaction with this compound allows for the direct attachment of various aryl or heteroaryl moieties to the pyridine core, creating a scaffold present in many biologically active compounds.
Caption: General scheme of the Sonogashira cross-coupling reaction.
The following protocol is adapted from a procedure for the Sonogashira cross-coupling of a similar bromocyanofluoro pyridine derivative and can be used as a starting point for reactions with this compound.[2]
Materials:
-
5-Bromo-3-fluoro-2-cyanopyridine (1.1 equiv)
-
Terminal alkyne (e.g., 4-ethylphenylacetylene) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
To a degassed solution of 5-bromo-3-fluoro-2-cyanopyridine in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated using standard work-up and purification techniques such as column chromatography.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 16 | 93 |
| 5-Bromo-3-fluoro-2-cyanopyridine | 1-Octyne | Pd(PPh₃)₄, CuI | Et₃N | THF | 16 | 85 |
| 5-Bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄, CuI | Et₃N | THF | 16 | 90 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups. Using this compound in CuAAC reactions allows for the facile introduction of a triazole ring, a common pharmacophore, onto the pyridine scaffold.
Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The following protocol is based on the CuAAC of the closely related 2-ethynylpyridine and can be readily adapted for this compound.[4][5]
Materials:
-
2-Ethynylpyridine (0.5 mmol)
-
Benzyl azide (0.5 mmol)
-
Copper(I) bromide-supported NHC-based polynuclear catalyst (e.g., [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂) (0.5 mol%)
-
Solvent (optional, can be run neat)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine the copper(I) catalyst, 2-ethynylpyridine, and benzyl azide.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically rapid and can be monitored by TLC or GC-MS.
-
Upon completion, the product can be isolated by direct purification, often without the need for an aqueous work-up.
| Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Time | Conversion (%) | Isolated Yield (%) |
| 2-Ethynylpyridine | Benzyl Azide | 0.5 | Neat | 5 min | 100 | 98 |
| Phenylacetylene | Benzyl Azide | 0.5 | Neat | 5 min | 100 | 99 |
| Hex-1-yne | Benzyl Azide | 0.5 | Neat | 3 h | 100 | 97 |
Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic transformations involving this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-ethynylpyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
2-Chloro-5-ethynylpyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique combination of a reactive ethynyl group and a functionalizable chloropyridine core allows for facile elaboration through various cross-coupling reactions, leading to the development of potent kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable component in the design of novel therapeutics. The introduction of both a chloro and an ethynyl substituent onto the pyridine core, as in this compound, provides medicinal chemists with two orthogonal handles for molecular modification. The terminal alkyne is particularly amenable to Sonogashira coupling, "click" chemistry, and other carbon-carbon bond-forming reactions, while the chloro group can be displaced via nucleophilic aromatic substitution or participate in other cross-coupling reactions like the Suzuki coupling. This dual reactivity makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with tailored pharmacological profiles.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a molecular weight of 137.57 g/mol and a molecular formula of C₇H₄ClN.[1] Key physicochemical properties and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 263012-63-1 | [2] |
| Molecular Formula | C₇H₄ClN | [2] |
| Molecular Weight | 137.57 g/mol | [2] |
| Appearance | Solid | |
| Purity | ≥96% | [1] |
| Storage | 4°C | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | --INVALID-LINK-- | [2] |
| ¹³C NMR | Data not readily available in structured format. | |
| IR Spectroscopy | Data not readily available in structured format. | |
| Mass Spectrometry | Data not readily available in structured format. |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the Sonogashira coupling of a dihalopyridine with a protected acetylene source, followed by deprotection. A common starting material is 2-chloro-5-iodopyridine.
Experimental Protocol: Synthesis of this compound from 2-Chloro-5-iodopyridine
This protocol is adapted from standard Sonogashira coupling procedures.
Materials:
-
2-Chloro-5-iodopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) for deprotection
-
Methanol or THF for deprotection
Procedure:
Step 1: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-5-iodopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Add anhydrous, degassed THF and triethylamine (2-5 eq.).
-
To the stirred mixture, add trimethylsilylacetylene (1.1-1.5 eq.) dropwise.
-
Heat the reaction mixture to 50-70°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-5-((trimethylsilyl)ethynyl)pyridine.
Step 2: Deprotection to this compound
-
Dissolve the silyl-protected intermediate (1.0 eq.) in a suitable solvent such as methanol or THF.
-
Add a deprotecting agent such as potassium carbonate (K₂CO₃) or a solution of TBAF.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Key Reactions and Applications in Medicinal Chemistry
This compound is a versatile building block primarily utilized in cross-coupling reactions to generate libraries of compounds for drug discovery.
Sonogashira Coupling
The terminal alkyne of this compound readily participates in palladium-copper co-catalyzed Sonogashira coupling with a wide range of aryl and heteroaryl halides. This reaction is fundamental to the construction of arylalkynylpyridine scaffolds.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Table 4: Representative Suzuki Coupling Reactions of Chloropyridines with Phenylboronic Acids
Note: This table presents data for various chloropyridines to illustrate typical conditions and yields.
[3]| Entry | Chloropyridine | Catalyst | Base | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Chloropyridine | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 95 | | 2 | 2,6-Dichloropyridine | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 92 (mono-arylated) | | 3 | 2,3-Dichloropyridine | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 90 (at 2-position) |
Applications in Drug Discovery
Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, while the substituents derived from the ethynyl and chloro groups can be tailored to achieve potency and selectivity for specific kinases.
Signaling Pathway for a Generic Kinase Inhibitor:
Caption: Mechanism of action for a kinase inhibitor.
Table 5: Biological Activity of Representative Kinase Inhibitors
Note: This table includes data for various pyridine and pyrimidine-based kinase inhibitors to illustrate the range of potencies achievable.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridine Derivative | CDK2 | 240 | |
| Pyridine Derivative | PIM-1 | 14.3 | |
| Pyrimidine Derivative | Aurora A | 52.2 | |
| Quinoxaline Derivative | VEGFR-2 | - | |
| Quinazolinone Derivative | CDK9 | 115 |
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of this compound have shown high affinity for nicotinic acetylcholine receptors, which are implicated in a variety of neurological and psychiatric disorders. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in the nAChR binding pocket.
nAChR Ligand Binding:
Caption: Ligand binding to a nicotinic acetylcholine receptor.
Table 6: Binding Affinities of nAChR Ligands
Note: This table includes data for various epibatidine analogues and other nicotinic ligands to demonstrate the high affinities that can be achieved.
| Compound | nAChR Subtype | Kᵢ (nM) | Reference |
| Epibatidine Analogue 7a | α4β2 | 0.12 | |
| Epibatidine Analogue 8a | α4β2 | 0.35 | |
| Varenicline | α4β2* | 0.12 | |
| Boron-containing Nicotine Analogue | α7 | 2400 |
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its dual reactivity allows for the efficient construction of complex molecules with a wide range of biological activities. The Sonogashira and Suzuki coupling reactions are key transformations that enable the exploration of vast chemical space around the pyridine core. As demonstrated by its application in the synthesis of potent kinase inhibitors and high-affinity nAChR ligands, this compound will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutics. This guide provides a foundational resource for researchers looking to leverage the synthetic potential of this important scaffold.
References
Safety data sheet (SDS) and handling precautions for 2-Chloro-5-ethynylpyridine
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-5-ethynylpyridine (CAS No. 263012-63-1), a compound utilized in organic synthesis.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 263012-63-1 | [2][3][4][5] |
| Molecular Formula | C₇H₄ClN | [4][5] |
| Molecular Weight | 137.57 g/mol | [4] |
| Physical State | Solid | [1] |
| Purity | ≥95% - ≥96% | [1][4] |
| Storage Temperature | 4°C | [4] |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound is classified as harmful and an irritant.[1] The following table summarizes the GHS hazard classifications.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to personal protective equipment guidelines is mandatory.
| Protection Type | Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield should be worn. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves should be worn. Inspect gloves prior to use. | Provides chemical resistance against pyridine derivatives. |
| Skin and Body Protection | A chemical-resistant lab coat or apron should be worn. | Protects against skin contact which can cause irritation.[1] |
| Respiratory Protection | All operations should be conducted in a certified chemical fume hood. | Protects against inhalation of harmful dust and vapors.[1] |
Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
-
Handling: Do not breathe dust, fumes, or vapors.[1] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Use only in a well-ventilated area, preferably a chemical fume hood.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] A storage temperature of 4°C is recommended.[4]
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Measures | Source(s) |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. | [1] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |
| Skin Contact | IF ON SKIN: Wash with plenty of water and soap. Take off immediately all contaminated clothing and rinse skin with water. | [1] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Minor Spills: Remove all ignition sources.[7] Clean up spills immediately, avoiding dust generation.[7] Use dry clean-up procedures and place material in a suitable, labeled container for waste disposal.[7]
-
Major Spills: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection.[8] Prevent the spill from entering drains or waterways.[8]
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not widely published, general procedures for handling pyridine-containing compounds in organic synthesis can be adapted. A general workflow for a synthetic reaction involving this reagent is outlined below.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy Online CAS Number 263012-63-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Note: A Facile Two-Step Synthesis of 2-Chloro-5-ethynylpyridine via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-chloro-5-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the selective Sonogashira cross-coupling of 2-chloro-5-iodopyridine with ethynyltrimethylsilane to yield the silyl-protected intermediate, 2-chloro-5-((trimethylsilyl)ethynyl)pyridine. This intermediate is then subjected to a straightforward deprotection step to afford the desired terminal alkyne. This method offers high selectivity for the reaction at the iodo-position over the chloro-position and proceeds under mild reaction conditions.
Introduction
Aryl- and heteroaryl-alkynes are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
This protocol details the synthesis of this compound from the readily available starting material, 2-chloro-5-iodopyridine. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the Sonogashira coupling allows for a highly selective reaction. The use of ethynyltrimethylsilane as the alkyne source provides a stable and easy-to-handle protected alkyne, which can be efficiently deprotected in the subsequent step.
Overall Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)
Materials:
-
2-chloro-5-iodopyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyridine as a solid.
Part 2: Synthesis of this compound (Deprotection)
Materials:
-
2-chloro-5-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-chloro-5-iodopyridine | C₅H₃ClIN | 239.44 | White solid | 8.58 (d, J=2.4 Hz, 1H), 7.92 (dd, J=8.4, 2.4 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H) | 152.9, 150.8, 145.7, 129.9, 93.8 |
| 2-chloro-5-((trimethylsilyl)ethynyl)pyridine | C₁₀H₁₂ClNSi | 210.74 | Solid | 8.45 (d, J=2.2 Hz, 1H), 7.65 (dd, J=8.2, 2.2 Hz, 1H), 7.29 (d, J=8.2 Hz, 1H), 0.25 (s, 9H) | 151.8, 150.2, 142.1, 128.6, 121.3, 102.5, 98.7, -0.1 |
| This compound | C₇H₄ClN | 137.57 | Yellow solid | 8.48 (d, J=2.0 Hz, 1H), 7.70 (dd, J=8.2, 2.0 Hz, 1H), 7.35 (d, J=8.2 Hz, 1H), 3.15 (s, 1H)[1] | 152.1, 150.5, 142.5, 128.8, 120.3, 81.9, 80.1 |
Note: NMR data for the starting material and the TMS-protected intermediate are predicted or based on similar compounds due to the lack of direct literature citation for this specific molecule.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Reaction Components
Caption: Key steps in the Sonogashira coupling reaction.
Conclusion
The described two-step protocol provides an efficient and selective method for the synthesis of this compound. The use of a protected alkyne in the Sonogashira coupling, followed by a simple deprotection step, allows for the clean formation of the desired product. This application note serves as a valuable resource for researchers in need of this important synthetic intermediate.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-5-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Sonogashira coupling reaction utilizing 2-Chloro-5-ethynylpyridine as a key building block. This versatile reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the pyridine core and various aryl or vinyl halides, facilitating the synthesis of a diverse range of substituted pyridine derivatives for applications in medicinal chemistry and materials science.
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that employs a palladium catalyst and a copper co-catalyst.[1] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[1] While the reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl, the successful coupling of aryl chlorides, such as this compound, can be achieved with appropriate catalyst systems and reaction conditions.[2]
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol is adapted from a procedure for a similar substrate, 2-chloro-5-iodopyridine, and provides a robust starting point for the coupling of this compound.[3] Optimization may be necessary for specific aryl halide coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene, Bromobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mol%), and copper(I) iodide (0.04-0.1 mol%).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., 5 mL of THF) and the amine base (e.g., triethylamine, 2.0-3.0 mmol, 2.0-3.0 eq) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Alkyne: Add this compound (1.1-1.2 mmol, 1.1-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 55 °C) and monitor the progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings of related chloro-heterocyclic compounds, which can serve as a reference for optimizing the reaction of this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | [TBP][4EtOV] | Ionic Liquid | 55 | 3 | 72 | [3][4] |
| 2,4-dichloroquinoline | Phenylacetylene | Pd/C (5) | CuI (10) | PPh₃, K₂CO₃ | Water | 100 | 12 | 92 | [5] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | rt | 1-3 | 70-95 | [6] |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [7] |
Visualizations
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing the Sonogashira coupling of this compound.
Caption: A generalized workflow for the Sonogashira coupling experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Copper-Free Sonogashira Reaction of 2-Chloro-5-ethynylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][3] Traditionally, the Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and can complicate the purification of the final products due to the toxicity of residual copper.[4]
The development of copper-free Sonogashira protocols has addressed these issues, offering a cleaner and often more efficient synthetic route.[1][2] These methods are particularly valuable in the pharmaceutical industry where high purity of the active pharmaceutical ingredients (APIs) is a critical requirement.[4] This document provides detailed application notes and protocols for the copper-free Sonogashira reaction of 2-Chloro-5-ethynylpyridine, a versatile building block in medicinal chemistry.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro and ethynyl groups provides two reactive handles for further functionalization, allowing for the construction of complex molecular architectures. The copper-free Sonogashira reaction of this substrate is particularly relevant for:
-
Lead Optimization: Rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The ethynyl group can be coupled with various aryl or heteroaryl halides to explore the binding pocket of the target kinase.
-
Development of Antiviral and Anticancer Agents: The resulting alkynylpyridine derivatives are found in a range of compounds with potential therapeutic applications.
The elimination of copper from the reaction protocol is highly advantageous in a drug development setting, as it simplifies the purification process and reduces the risk of metal contamination in the final drug substance.
Reaction Mechanism and Workflow
The catalytic cycle of the copper-free Sonogashira reaction is generally accepted to proceed through a palladium-only pathway. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., an aryl bromide or iodide coupling partner for this compound).
-
Alkyne Coordination and Deprotonation: The terminal alkyne (this compound) coordinates to the Pd(II) complex. A base then deprotonates the alkyne to form a palladium-acetylide intermediate.
-
Reductive Elimination: The organic groups on the palladium complex are reductively eliminated to form the C-C coupled product and regenerate the Pd(0) catalyst.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-ethynylpyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction has become indispensable in medicinal chemistry and materials science due to its broad functional group tolerance and relatively mild reaction conditions.[3][4] The coupling of 2-Chloro-5-ethynylpyridine with various boronic acids provides a direct route to synthesize 2-aryl-5-ethynylpyridines, a scaffold of significant interest in drug discovery and development due to the prevalence of pyridine and ethynyl moieties in bioactive molecules.
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with boronic acids, along with relevant data and visualizations to guide researchers in the successful application of this methodology. The coupling of 2-chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] Therefore, the selection of an appropriate catalyst system, including a suitable palladium source and a phosphine ligand, is crucial for achieving high yields.[5]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 2-aryl-5-ethynylpyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[7]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-chloropyridines with arylboronic acids. While specific data for this compound is not extensively reported, these examples provide a strong starting point for reaction optimization.
| Entry | 2-Halopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 24 | 94[8] |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 92 |
| 4 | 2-Chloropyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 78 |
Experimental Protocols
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, Ad₂PⁿBu) (2-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water (if using an aqueous system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask, reflux condenser)
-
Magnetic stirrer with heating plate
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum or a Teflon screw cap and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (and degassed water if applicable) to the flask via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-ethynylpyridine.
Visualizations
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions Involving 2-Chloro-5-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-5-ethynylpyridine in click chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility.[1][2][3][4] The primary focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry that rapidly and specifically forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][5] this compound serves as a valuable building block in this context, offering a versatile scaffold for the synthesis of novel compounds in drug discovery, chemical biology, and materials science.[6] The presence of the chloro- and pyridine functionalities allows for further chemical modifications, making it an attractive starting material for creating diverse molecular libraries.
I. Overview of this compound in Click Chemistry
This compound is an aromatic heterocyclic compound featuring a terminal alkyne group, making it an ideal substrate for CuAAC reactions. The pyridine ring itself can influence the reaction, with some studies indicating that 2-ethynylpyridine can act as a promoter for CuAAC reactions.[7] The resulting 1,4-disubstituted triazole products are chemically stable and can mimic the properties of amide bonds, rendering them useful as pharmacophores in medicinal chemistry.[2]
Key Applications:
-
Drug Discovery: The triazole core is a common motif in many biologically active compounds.[2] By clicking this compound with various azide-containing molecules, researchers can rapidly generate libraries of novel compounds for screening against therapeutic targets such as kinases, proteases, and GPCRs.[2][6]
-
Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the labeling of biomolecules in complex biological systems.[8][9][10] this compound can be incorporated into probes to attach them to azide-modified proteins, nucleic acids, or cell surfaces for imaging, tracking, or target identification studies.[8][11]
-
Materials Science: The rigid and stable triazole linkage can be used to construct polymers and other materials with defined architectures and functionalities.
II. Experimental Protocols
The following protocols are generalized for the CuAAC reaction involving this compound and a generic azide. Optimization may be required for specific substrates.
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a typical small-scale laboratory synthesis of a 1,4-disubstituted triazole using this compound and an azide.
Materials:
-
This compound
-
Azide-containing compound (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of 0.1-0.5 M).
-
Stir the solution at room temperature to ensure complete dissolution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq, e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq, e.g., 0.1 M).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.[8]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Protocol 2: Bioconjugation to an Azide-Modified Protein
This protocol outlines the general steps for labeling an azide-modified protein with a this compound-containing probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-containing probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Buffer for purification (e.g., via size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the this compound probe in a water-miscible organic solvent like DMSO.
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) with the this compound probe (typically 10-50 fold molar excess).
-
Add TCEP to the mixture to a final concentration of 1 mM to prevent oxidative damage.
-
Add the copper-chelating ligand (e.g., TBTA) to the mixture. The ligand accelerates the reaction and protects the protein from damage by reactive oxygen species.[8]
-
Initiate the reaction by adding a premixed solution of CuSO₄ and sodium ascorbate. The final concentrations are typically in the range of 50-200 µM for CuSO₄ and 1-5 mM for sodium ascorbate.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Remove excess small molecules and reagents from the labeled protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
The labeled protein can then be characterized by methods such as SDS-PAGE with fluorescence imaging (if the probe is fluorescent) or mass spectrometry.
III. Quantitative Data Summary
The following table provides expected quantitative data for a typical CuAAC reaction with this compound based on literature for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Value | Reference |
| Reaction Time | 0.5 - 24 hours | [7] |
| Temperature | Room Temperature (20-25°C) | [7] |
| Yield | > 90% | [1][7] |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | [12] |
| Reducing Agent (NaAsc) | 10 - 50 mol% | [8] |
| Substrate Concentration | 0.1 - 1.0 M | General Practice |
IV. Visualizations
Reaction Workflow
Caption: General workflow for a CuAAC reaction.
Application in Kinase Inhibitor Synthesis
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The growing impact of click chemistry on drug discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Role of 2-Chloro-5-ethynylpyridine in the Synthesis of Novel PCSK9 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream, a major risk factor for cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have proven effective, the development of orally bioavailable small molecule inhibitors is a major focus of current research. This document details the application of a key building block, 2-Chloro-5-ethynylpyridine , in the synthesis of a novel class of heteroaryl PCSK9 inhibitors.
Signaling Pathway of PCSK9 and Inhibition
PCSK9 is primarily synthesized in the liver and secreted into the circulation. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event triggers the internalization of the PCSK9-LDLR complex into endosomes. Within the acidic environment of the endosome, the complex is targeted for lysosomal degradation, preventing the LDLR from recycling back to the cell surface to clear more LDL-C.[1][2][3][4][5] Small molecule inhibitors can disrupt this pathway by either preventing the initial binding of PCSK9 to the LDLR or by interfering with the intracellular trafficking and degradation process.[6][7]
Caption: PCSK9 signaling pathway leading to LDLR degradation and its inhibition.
Application of this compound in Synthesis
This compound serves as a versatile intermediate in the synthesis of heteroaryl-based PCSK9 inhibitors. Its terminal alkyne functionality allows for facile carbon-carbon bond formation through reactions such as the Sonogashira coupling, while the chloro-substituted pyridine ring provides a handle for further functionalization or can be a key pharmacophoric element. A U.S. Patent (US11248001B2) discloses the synthesis of this compound as an intermediate for preparing a series of heteroaryl compounds with PCSK9 inhibitory activity.
Experimental Protocols
The following protocols are based on the synthetic schemes described in patent US11248001B2 and general methodologies for Sonogashira coupling reactions.
Protocol 1: Synthesis of Intermediate this compound
This protocol describes the deprotection of a trimethylsilyl-protected precursor to yield the terminal alkyne.
Materials:
-
2-Chloro-5-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Dissolve 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Add dichloromethane to the residue and filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1) eluent system to afford this compound.
Protocol 2: Representative Sonogashira Coupling for the Synthesis of a PCSK9 Inhibitor
This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a heteroaryl halide to construct the core of a potential PCSK9 inhibitor.
Materials:
-
This compound (1.0 eq)
-
Heteroaryl halide (e.g., 2-iodo-N-methyl-1H-imidazole) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the heteroaryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous and degassed solvent, followed by the base (e.g., triethylamine, 2.0 eq).
-
Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the heteroaryl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final PCSK9 inhibitor.
Caption: General workflow for the synthesis of PCSK9 inhibitors.
Data Presentation
While specific quantitative data for PCSK9 inhibitors synthesized directly from this compound is limited in the public domain, the following table presents representative data for small molecule PCSK9 inhibitors with similar structural motifs, demonstrating the potential potency of this chemical class.
| Compound ID (Representative) | Target | Assay Type | IC₅₀ (µM) | Reference |
| Compound 13 | PCSK9-LDLR Interaction | PPI Assay | 7.57 | |
| ZINC000051951669 | PCSK9 | Molecular Docking | -13.2 kcal/mol (Binding Affinity) | [8][9] |
| ZINC000011726230 | PCSK9 | Molecular Docking | -11.4 kcal/mol (Binding Affinity) | [8][9] |
| Fragment-based inhibitor | PCSK9-LDLR Interaction | PPI Assay | 1 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, small molecule PCSK9 inhibitors. The synthetic accessibility and the potential for creating diverse chemical libraries through reactions like the Sonogashira coupling make it an attractive starting material for drug discovery programs targeting PCSK9. The provided protocols offer a foundational methodology for researchers to explore the synthesis and development of this promising class of therapeutic agents for the management of hypercholesterolemia and cardiovascular disease.
References
- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blueripple.com [blueripple.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ligand-Free Palladium-Catalyzed Reactions of 2-Chloro-5-ethynylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-chloro-5-ethynylpyridine in ligand-free palladium-catalyzed cross-coupling reactions. The pyridine scaffold is a crucial component in numerous pharmaceuticals, and the ethynyl group serves as a versatile handle for further molecular elaboration. Ligand-free palladium catalysis offers a more cost-effective and operationally simpler alternative to traditional cross-coupling methods, reducing the need for expensive and often air-sensitive phosphine ligands.
Introduction
This compound is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for medicinal chemistry and materials science. The presence of a reactive chloro group at the 2-position and a terminal alkyne at the 5-position allows for selective, sequential functionalization through various palladium-catalyzed cross-coupling reactions. This note focuses on three key ligand-free transformations: Sonogashira, Suzuki, and Heck couplings. These reactions provide efficient pathways to generate diverse molecular architectures, which are of significant interest in drug discovery and development. The methodologies presented here are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.
Ligand-Free Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction can be utilized to couple an aryl or vinyl group at the 2-position. While traditional Sonogashira reactions often employ phosphine ligands, ligand-free conditions have been developed to simplify the reaction setup and purification.
General Reaction Scheme:
Quantitative Data
While specific data for the ligand-free Sonogashira coupling of this compound is not extensively available, the following table provides representative data for the coupling of a closely related substrate, 2-chloro-5-iodopyridine, which highlights the typical efficiency of such reactions. It is important to note that this specific example utilizes a phosphine-based catalyst and is not strictly "ligand-free" in the sense of no added phosphine ligand, but it demonstrates the reactivity of the chloro- and iodo- positions on the pyridine ring.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | Et₃N | THF | RT | 16 | 72[1][2] |
Note: In this example, the reaction proceeds at the more reactive iodo- position. Coupling at the chloro- position would require more forcing conditions.
Experimental Protocol: Ligand-Free Sonogashira Coupling of an Aryl Halide with an Alkyne (General Procedure)
This protocol is a general guideline for a ligand- and copper-free Sonogashira coupling reaction. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tetrabutylammonium fluoride (TBAF) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), and tetrabutylammonium fluoride (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction is typically employed to introduce an aryl or heteroaryl substituent at the 2-position. Ligand-free conditions often utilize a palladium salt in a suitable solvent system with a base.
General Reaction Scheme:
Quantitative Data
The following table summarizes representative conditions for the ligand-free Suzuki-Miyaura coupling of chloropyridines with arylboronic acids. While a specific example for this compound is not provided, these conditions can serve as a starting point for optimization.
| Entry | Chloropyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd/C (10%) | K₂CO₃ | Water | RT | High |
| 2 | 2-Chloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/DCM/MeOH | 90 | 48[3] |
Note: The second entry uses a phosphine-ligated catalyst, but illustrates the coupling of a similar heterocyclic halide.
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling
This protocol provides a general method for the ligand-free Suzuki-Miyaura coupling of a chloropyridine with a boronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water 10:1)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Add the solvent mixture (11 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ligand-Free Palladium-Catalyzed Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. In the case of this compound, this reaction would typically occur at the 2-chloro position to introduce a vinyl substituent.
General Reaction Scheme:
Quantitative Data
The following table presents typical conditions for a ligand-free Heck reaction of aryl halides with alkenes. These can be adapted for this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (0.1) | K₃PO₄ | NMP | 120 | High |
| 2 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMF | 100 | 95 |
Experimental Protocol: Ligand-Free Heck Coupling
This protocol outlines a general procedure for the ligand-free Heck coupling of a chloropyridine with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., NaOAc, K₂CO₃, or Et₃N) (1.5 mmol)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMAc, or NMP)
-
Sealed reaction tube or flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.01-0.05 mmol), and the base (1.5 mmol).
-
Add the anhydrous solvent (5 mL) followed by the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Visualizations
Experimental Workflow for Ligand-Free Palladium-Catalyzed Reactions
Caption: General experimental workflow for ligand-free palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
Functionalization of the Ethynyl Group on 2-Chloro-5-ethynylpyridine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethynylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of three key functional groups—a pyridine ring, a chloro substituent, and an ethynyl group—provides a versatile platform for molecular elaboration. The pyridine core is a common motif in many biologically active compounds, while the chloro group can participate in various nucleophilic substitution and cross-coupling reactions. Most notably, the terminal ethynyl group serves as a reactive handle for a variety of transformations, allowing for the facile introduction of diverse molecular fragments. This reactivity is crucial for the construction of compound libraries for high-throughput screening and for the optimization of lead compounds in drug development programs.
This document provides detailed application notes and experimental protocols for two of the most powerful and widely used methods for the functionalization of the ethynyl group on this compound: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry."
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust and efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-co-catalyzed reaction is instrumental in the synthesis of substituted alkynes, which are important precursors for many pharmaceutical compounds.
Application Notes
The Sonogashira coupling of this compound with a variety of aryl or heteroaryl halides allows for the synthesis of a diverse library of 2-chloro-5-(arylethynyl)pyridines. These products can be further modified at the chloro position or the pyridine nitrogen to generate complex molecular architectures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in late-stage functionalization of complex molecules.
Diagram 1: Sonogashira Coupling Workflow
References
Application Notes and Protocols: 2-Chloro-5-ethynylpyridine as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethynylpyridine is a valuable and versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a reactive ethynyl group and a chloro-substituted pyridine ring, allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures with significant biological activity. The pyridine core is a prevalent motif in numerous approved drugs, and the ability to introduce functionality at the 5-position via the ethynyl group opens up vast possibilities for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including furo[3,2-b]pyridines, thieno[3,2-b]pyridines, and pyridopyrimidines. These scaffolds are of particular interest as they form the core of many kinase inhibitors and modulators of key signaling pathways implicated in diseases such as cancer.
Key Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its ability to undergo Sonogashira cross-coupling reactions, followed by subsequent intramolecular cyclization (heteroannulation) to form fused heterocyclic systems. The chloro substituent on the pyridine ring can also be a site for further functionalization through nucleophilic substitution or other cross-coupling reactions.
Synthesis of Furo[3,2-b]pyridine Derivatives
Furo[3,2-b]pyridines are a class of heterocyclic compounds that have gained significant attention as potent and selective kinase inhibitors, particularly targeting Cdc-like kinases (CLKs), and as modulators of the Hedgehog signaling pathway.[1][2] The synthesis of these compounds can be efficiently achieved from this compound.
Experimental Protocol: One-Pot Sonogashira Coupling and Heteroannulation for 2-Aryl-furo[3,2-b]pyridines
This protocol describes the synthesis of 2-substituted furo[3,2-b]pyridines via a sequential Sonogashira coupling of a terminal alkyne with a suitable pyridine derivative, followed by an intramolecular C-O bond formation.[3] While the provided reference uses a different pyridine starting material, the principle can be adapted for derivatives of this compound.
Materials:
-
2-Chloro-3-hydroxypyridine (or a suitable precursor to introduce a nucleophile for cyclization)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Ultrasound bath
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.[4]
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[4]
Logical Relationship for Furo[3,2-b]pyridine Synthesis
Caption: Synthetic pathway to Furo[3,2-b]pyridines.
Synthesis of Thieno[3,2-b]pyridine Derivatives
Thieno[3,2-b]pyridines are another important class of fused heterocycles with a broad range of biological activities, including potent anti-mycobacterial properties targeting the enoyl-ACP reductase (InhA).[5] The synthesis of these compounds can be initiated from this compound through a Sonogashira coupling followed by a heteroannulation reaction with a sulfur-containing nucleophile.
Experimental Protocol: Synthesis of Thieno[3,2-b]pyridines
This protocol outlines a general strategy for the synthesis of thieno[3,2-b]pyridines.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF/Et₃N)
-
Sulfur source (e.g., sodium hydrosulfide)
Procedure:
-
Sonogashira Coupling: To a degassed solution of this compound (1 equiv) and an aryl/vinyl halide (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and CuI (0.1 equiv).[6]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Heteroannulation: To the crude Sonogashira coupling product, add a solution of a sulfur nucleophile (e.g., NaSH) in a suitable solvent.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
After completion, perform an aqueous work-up and purify the crude product by column chromatography to yield the desired thieno[3,2-b]pyridine derivative.
Experimental Workflow for Thieno[3,2-b]pyridine Synthesis
Caption: Step-by-step synthesis of Thieno[3,2-b]pyridines.
Synthesis of Pyridopyrimidinone Derivatives
Pyridopyrimidinones are fused heterocyclic systems that have been explored for various medicinal applications. The synthesis can be envisioned through the reaction of an amino-substituted pyridine, derived from this compound, with a suitable carbonyl-containing reagent.
Conceptual Protocol for Pyridopyrimidinone Synthesis:
-
Amination: Convert the chloro group of this compound to an amino group via nucleophilic aromatic substitution.
-
Cyclization: React the resulting 2-amino-5-ethynylpyridine derivative with a reagent such as an α,β-unsaturated ester or a β-ketoester in the presence of a catalyst to construct the pyrimidinone ring.
Biological Activity and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promise as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways that are often dysregulated in cancer.
Kinase Inhibition
Many of the synthesized furo[3,2-b]pyridines and thieno[3,2-d]pyrimidines have been identified as potent kinase inhibitors.[1][7]
Table 1: Kinase Inhibitory Activity of Representative Heterocyclic Compounds
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Furo[3,2-b]pyridine | CLK1 | 1.4 - 9.7 | [4] |
| Thieno[3,2-d]pyrimidine | PI3Kα | 27 | [7] |
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Thieno[3,2-d]pyrimidine derivatives have been designed as potent PI3K inhibitors.[7]
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Janus Kinase (JAK)/STAT Signaling Pathway
The JAK/STAT pathway is another crucial signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is associated with various autoimmune diseases and cancers. While direct synthesis of JAK inhibitors from this compound is not explicitly detailed in the provided results, the pyridine scaffold is a common feature in many JAK inhibitors, suggesting the potential for developing such inhibitors from this precursor.
Conclusion
This compound is a highly valuable precursor for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The methodologies outlined in these application notes, particularly those involving Sonogashira coupling and subsequent heteroannulation reactions, provide a robust platform for the generation of diverse molecular libraries. The resulting furo[3,2-b]pyridines, thieno[3,2-b]pyridines, and other related heterocycles have demonstrated potent inhibitory activity against key cellular targets like protein kinases, highlighting the importance of this compound in the development of novel therapeutics. Further exploration of the chemical space accessible from this versatile building block is warranted to uncover new and improved drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling of 2-Chloro-5-ethynylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the Sonogashira coupling of 2-Chloro-5-ethynylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield in the Sonogashira coupling of this compound?
Low yields with this compound can stem from several factors. The electron-deficient nature of the pyridine ring and the generally lower reactivity of aryl chlorides compared to bromides or iodides make this substrate challenging.[1] Key areas to investigate include:
-
Catalyst Activity and Deactivation: The palladium catalyst may be inactive or decomposing. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Inappropriate Ligand or Base Selection: The choice of ligand and base is critical for activating the catalyst and the substrates.
-
Quality of Reagents: Impurities in solvents, reagents, or the starting material can poison the catalyst.
Q2: What is the expected reactivity order for aryl halides in Sonogashira coupling?
The reactivity of the aryl halide is a crucial factor. The general trend for reactivity is I > OTf > Br > Cl.[1] Consequently, aryl chlorides like this compound are the least reactive and often require more forcing conditions or highly active catalyst systems to achieve good yields.
Q3: What are common side reactions in the Sonogashira coupling, and how can I minimize them?
A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper(I) co-catalyst is used in the presence of oxygen.[1] To minimize this:
-
Maintain an Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-mediated homocoupling.
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid the Glaser coupling side reaction.[3]
Another potential side reaction is the formation of palladium black, which is catalytically inactive palladium. This can be caused by high temperatures or an inappropriate choice of solvent.
Q4: Can I perform the Sonogashira coupling without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing the alkyne homocoupling side reaction.[3][4] These reactions often require specific ligands to facilitate the catalytic cycle.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: A troubleshooting workflow for low product yield.
Detailed Recommendations:
-
Catalyst System:
-
Palladium Source: For challenging substrates like 2-chloropyridines, consider using a more active palladium precursor. While Pd(PPh3)4 and PdCl2(PPh3)2 are common, palladacycles or catalysts with bulky, electron-rich ligands may be more effective.[5]
-
Ligand Selection: The choice of ligand is critical. For electron-deficient aryl chlorides, bulky and electron-donating phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[2]
-
Copper(I) Co-catalyst: If using a copper-catalyzed system, ensure your CuI is fresh and of high purity.
-
-
Reaction Conditions:
-
Temperature: 2-Chloropyridines often require higher reaction temperatures than their bromo or iodo counterparts. A temperature range of 80-120°C is a good starting point for optimization.[6]
-
Solvent: The choice of solvent can influence reaction rates and catalyst stability. Polar aprotic solvents like DMF, dioxane, or NMP are often effective.[6][7] Toluene can also be a good choice, particularly in copper-free systems.[7]
-
Base: Both organic (e.g., Et3N, DIPEA) and inorganic bases (e.g., K2CO3, Cs2CO3) can be used. The choice of base may need to be optimized for your specific substrate and catalyst system.
-
Issue 2: Significant Formation of Alkyne Homocoupling Byproduct
If you observe a significant amount of the Glaser coupling byproduct, consider the following:
Troubleshooting Workflow for Homocoupling
Caption: A workflow to minimize alkyne homocoupling.
Detailed Recommendations:
-
Implement a Copper-Free Protocol: The most direct way to avoid Glaser coupling is to eliminate the copper co-catalyst. Several effective copper-free Sonogashira protocols have been developed.[3][4]
-
Ensure Rigorous Inert Conditions: If a copper-catalyzed system is necessary, ensure that your reaction is performed under strictly anaerobic conditions. Use a robust degassing method like freeze-pump-thaw cycles for your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize reaction conditions that have been successfully applied to the Sonogashira coupling of substituted halopyridines, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Optimization of Reaction Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [6]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(CF3COO)2 (2.5) | PPh3 (5) | 5 | Et3N | DMF | 100 | 96 |
| 2 | Pd(OAc)2 (2.5) | PPh3 (5) | 5 | Et3N | DMF | 100 | 93 |
| 3 | PdCl2(PPh3)2 (2.5) | - | 5 | Et3N | DMF | 100 | 91 |
| 4 | Pd(CF3COO)2 (2.5) | PPh3 (5) | 5 | K2CO3 | DMF | 100 | 85 |
| 5 | Pd(CF3COO)2 (2.5) | PPh3 (5) | 5 | NaOAc | DMF | 100 | 78 |
| 6 | Pd(CF3COO)2 (2.5) | PPh3 (5) | 5 | Et3N | DMSO | 100 | 92 |
| 7 | Pd(CF3COO)2 (2.5) | PPh3 (5) | 5 | Et3N | THF | 100 | 0 |
| 8 | Pd(CF3COO)2 (2.5) | PPh3 (5) | 5 | Et3N | DMF | 80 | 88 |
| 9 | Pd(CF3COO)2 (2.5) | PPh3 (5) | 0 | Et3N | DMF | 100 | 66 |
Table 2: Copper-Free Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene with 3-Ethynylpyridine [3]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [DTBNpP]Pd(crotyl)Cl (5) | TMP | DMSO | rt | 0.5 | 96 |
| 2 | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 1.5 | 100 |
| 3 | [DTBNpP]Pd(crotyl)Cl (1) | TMP | DMSO | rt | 18 | 100 |
| 4 | [DTBNpP]Pd(crotyl)Cl (0.5) | TMP | DMSO | 60 | 0.5 | 80 |
| 5 | [DTBNpP]Pd(crotyl)Cl (0.5) | TMP | DMSO | 100 | 0.5 | 85 |
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling of a Halopyridine
This is a generalized procedure that should be optimized for this compound.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., PdCl2(PPh3)2, 2.5 mol%) and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the solvent (e.g., DMF).
-
Base Addition: Add the base (e.g., Et3N, 2-3 eq).
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Sonogashira coupling.
By systematically addressing these common issues and using the provided data and protocols as a starting point, researchers can significantly improve the yields of the Sonogashira coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. books.lucp.net [books.lucp.net]
Common side reactions with 2-Chloro-5-ethynylpyridine and how to avoid them
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of 2-Chloro-5-ethynylpyridine in chemical synthesis. The focus is on identifying common side reactions and providing actionable strategies to avoid them, ensuring higher yields and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when using this compound in cross-coupling reactions?
The most prevalent side reaction is the homocoupling of this compound, often referred to as Glaser coupling.[1][2][3] This reaction involves the dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne byproduct. This side reaction is undesirable as it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process.[2]
Q2: What are the primary causes of this homocoupling side reaction?
Homocoupling is primarily caused by two factors working in concert: the presence of a copper(I) co-catalyst and oxygen.[1][2][4] During the catalytic cycle of a Sonogashira reaction, a copper acetylide intermediate is formed. In the presence of oxygen, this intermediate can undergo oxidative dimerization, leading to the formation of the unwanted diyne byproduct.[1][2]
Q3: How can I effectively prevent or minimize the formation of the homocoupling byproduct?
Several strategies can be employed to suppress Glaser coupling:
-
Implement Copper-Free Conditions: The most direct method is to use a copper-free Sonogashira protocol.[1][2][5] This eliminates the primary pathway for this side reaction, though it may necessitate higher temperatures or more active palladium catalysts.[1]
-
Ensure Strict Anaerobic Conditions: Since oxygen promotes oxidative homocoupling, its rigorous exclusion is critical.[2] This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the experiment.[1][4]
-
Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture helps to maintain a low concentration of the terminal alkyne, thus disfavoring the bimolecular homocoupling reaction.[1][4]
-
Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome.[4] Using bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[4]
-
Utilize a Reducing Atmosphere: Some studies have shown that conducting the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can drastically diminish the formation of homocoupling byproducts by controlling the oxidative pathway.[3]
Q4: I am performing a copper-free Sonogashira reaction but still observe significant homocoupling. Why is this happening?
Even in the absence of an intentionally added copper co-catalyst, homocoupling can occur. This may be due to:
-
Trace Copper Impurities: Trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[1] It is recommended to use high-purity reagents and consider acid-washing glassware to remove trace metals.[1]
-
Palladium-Mediated Homocoupling: Under certain conditions, a palladium-mediated homocoupling pathway can also occur, although this is generally less significant than the copper-catalyzed route.[1]
Q5: Besides homocoupling, are there other potential side reactions involving this compound?
Yes, other functional groups on the molecule can be reactive. The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.[6] If the desired reaction is at the ethynyl group, it may be necessary to choose reaction conditions that do not favor substitution at the chloro- position. For multi-step syntheses where the alkyne needs to be preserved, a protecting group like trimethylsilyl (TMS) can be used.[5][6] The TMS group can be removed later using specific reagents like TBAF.[5]
Troubleshooting Guides
Table 1: Troubleshooting Homocoupling in Reactions with this compound
| Symptom | Possible Cause | Recommended Solution |
| High percentage of diyne byproduct in a copper-catalyzed reaction. | 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. Slow cross-coupling rate. | 1. Improve degassing of solvents and reagents; ensure a tight inert atmosphere seal.[1][4] 2. Reduce copper catalyst loading. 3. Add this compound slowly to the reaction mixture.[4] |
| Significant homocoupling in a copper-free reaction. | 1. Trace copper contamination in reagents or glassware. 2. Palladium-mediated homocoupling. | 1. Use high-purity reagents and acid-wash all glassware before use.[1] 2. Re-optimize ligand, base, and solvent conditions. |
| Low yield of desired product and recovery of starting material. | 1. Inactive palladium catalyst. 2. Reaction temperature is too low. 3. Inappropriate choice of base or solvent. | 1. Use a fresh or more active palladium pre-catalyst/ligand system. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen different bases (e.g., organic amines vs. inorganic carbonates) and solvents. |
Table 2: Comparison of Sonogashira Reaction Protocols
| Protocol Type | Key Reagents | Advantages | Disadvantages & Considerations |
| Standard Copper-Catalyzed Sonogashira | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Generally faster reaction rates and milder conditions (can often be run at room temperature).[3][5] | High propensity for homocoupling side reactions if oxygen is not rigorously excluded.[5] |
| Copper-Free Sonogashira | Pd catalyst (often with bulky, electron-rich phosphine ligands), Base (organic or inorganic) | Effectively eliminates the primary pathway for Glaser homocoupling, leading to cleaner reactions and simpler purification.[1][2][5] | May require higher temperatures, longer reaction times, or more expensive/specialized palladium catalysts and ligands.[1] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to eliminate copper-mediated Glaser coupling.
-
Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.[4]
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the desired phosphine ligand if required.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen at least three times.
-
Solvent and Base Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base).[1]
-
Substrate Addition: Add this compound (1.2 equiv) to the mixture via syringe. For optimal results, consider slow, dropwise addition over a period of time.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically ranging from 60-100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter it through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Standard Sonogashira Coupling with Rigorous Oxygen Exclusion
This protocol uses a copper co-catalyst but incorporates stringent measures to prevent homocoupling.
-
Degassing: All solvents and liquid reagents (especially the amine base) must be thoroughly degassed using at least three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes.
-
Glassware and Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Base Addition: Add the degassed solvent and degassed amine base (e.g., triethylamine, 2-3 equiv).
-
Alkyne Addition: Slowly add this compound (1.1 equiv) dropwise via syringe. Maintain a positive pressure of inert gas throughout the addition and the entire reaction.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Visual Guides
Caption: Competing pathways: the desired Sonogashira cycle versus the undesired Glaser homocoupling.
Caption: A typical experimental workflow designed to minimize side reactions.
Caption: A troubleshooting decision tree for addressing high levels of homocoupling.
References
Technical Support Center: Purification of 2-Chloro-5-ethynylpyridine Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Chloro-5-ethynylpyridine reaction products using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
Question: Why is my purified this compound showing broad peaks or tailing on analytical chromatography (TLC, LC-MS, etc.)?
Answer: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[1]
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent. This will compete with your compound for binding to the acidic sites on the silica gel, reducing tailing.[2]
-
Solution 2: Use of an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
Question: I am not getting good separation between this compound and an impurity. What can I do?
Answer: Poor resolution can be addressed by optimizing the mobile phase and other chromatographic parameters.
-
Solution 1: Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] Prepare a series of TLC plates with varying ratios of these solvents to find the optimal separation.
-
Solution 2: Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
-
Solution 3: Column Dimensions: Using a longer and narrower column can improve separation efficiency, but will also increase the elution time.
Question: My this compound seems to be degrading on the column. How can I prevent this?
Answer: While this compound is generally stable, the acidic nature of silica gel can potentially cause degradation of sensitive compounds.
-
Solution 1: Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine to neutralize the acidic sites.
-
Solution 2: Minimize Time on the Column: Run the chromatography as quickly as possible without sacrificing separation. Flash chromatography is often preferred over gravity chromatography for this reason.
-
Solution 3: 2D TLC Stability Test: To confirm stability, spot your crude material on a TLC plate, run it in a solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If new spots appear, it is an indication of degradation on the silica.[1]
Question: I have low recovery of my compound from the column. Where could it have gone?
Answer: Low recovery can be due to several factors.
-
Solution 1: Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is irreversibly sticking to the silica gel. Try increasing the polarity of the eluent significantly at the end of the run to wash everything off the column.
-
Solution 2: Co-elution with Non-UV Active Impurities: If you are monitoring fractions by TLC with a UV lamp, you may be missing your compound if it co-elutes with an impurity that is not UV active. Try staining the TLC plates with a universal stain like potassium permanganate.
-
Solution 3: Sample Precipitation at the Top of the Column: If the compound is not very soluble in the initial eluent, it may precipitate at the top of the column. Ensure your crude material is fully dissolved before loading.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point is a mixture of hexane and ethyl acetate. Based on the purification of similar compounds, a ratio in the range of 9:1 to 4:1 (hexane:ethyl acetate) is often effective.[3] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How do I determine the right solvent system using TLC?
A2: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems with increasing polarity. The ideal system will give your desired product a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from any impurities.
Q3: What are the common impurities I should expect from the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (e.g., 2-chloro-5-iodopyridine or other precursors), homocoupled alkyne byproducts, and potentially some des-chloro pyridine derivatives, depending on the reaction conditions.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase such as a mixture of water and acetonitrile or methanol is a viable alternative, especially if normal-phase chromatography fails to provide adequate separation.
Q5: How much crude material can I load onto my column?
A5: A general rule of thumb is to load 1-5% of the mass of the silica gel. For example, for a column packed with 100 g of silica gel, you can load 1-5 g of crude material. The exact amount will depend on the difficulty of the separation.
Data Presentation
Table 1: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a 9:1 ratio and increase polarity as needed. |
| Rf of Product | 0.2 - 0.4 in the chosen eluent | Determined by TLC for optimal separation. |
| Column Loading | 1-5% (w/w) of silica gel | Depends on the separation difficulty. |
| Detection | UV light (254 nm) or staining | This compound is UV active. |
Table 2: Common Solvents for Normal-Phase Chromatography in Increasing Order of Polarity
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Slurry:
-
In a beaker, add silica gel to your initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate) to form a slurry. The consistency should be pourable but not too dilute.
2. Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.
3. Loading the Sample:
-
Dissolve the crude this compound reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the eluent to rinse the sides of the column and allow this to enter the silica gel bed.
4. Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks.
-
If using flash chromatography, apply pressure to the top of the column to achieve a steady flow rate.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to determine which contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization
Caption: Troubleshooting workflow for column chromatography of this compound.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-5-ethynylpyridine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of catalyst loading for cross-coupling reactions involving 2-Chloro-5-ethynylpyridine, primarily focusing on the Sonogashira reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable cross-coupling reaction for this compound and what are the key reaction components?
A1: The Sonogashira cross-coupling reaction is the most direct and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide like this compound.[1] The essential components for this reaction are:
-
Palladium Catalyst : A source of palladium(0), which is the active catalytic species. Common precatalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[2]
-
Copper(I) Co-catalyst : Typically Copper(I) iodide (CuI), which acts as a co-catalyst to increase the reaction rate by forming a copper acetylide intermediate.[1] Copper-free versions of the Sonogashira reaction exist but may require different conditions.[3]
-
Amine Base : A base, such as triethylamine (NEt₃) or diisopropylamine (DIPEA), is required to deprotonate the terminal alkyne.[4]
-
Solvent : Anhydrous solvents like THF, DMF, or dioxane are commonly used.
-
Inert Atmosphere : The reaction is typically sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and undesirable side reactions like the homocoupling of the alkyne (Glaser coupling).[4][5]
Q2: My reaction yield is low or non-existent when using this compound. What are the primary factors to investigate?
A2: Low reactivity is a common issue with aryl chlorides in Sonogashira couplings due to the strength of the C-Cl bond, making the oxidative addition step rate-limiting.[2][6] Key areas to troubleshoot include:
-
Catalyst Activity : Ensure the palladium catalyst and copper co-catalyst are active and not degraded. Use fresh reagents, especially CuI, which can degrade over time.[4]
-
Reaction Temperature : Aryl chlorides often require higher temperatures (e.g., 80-100 °C) to facilitate the oxidative addition step, whereas aryl iodides can react at room temperature.[4][6]
-
Ligand Choice : For less reactive aryl chlorides, standard phosphine ligands like PPh₃ may be insufficient. Using bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.[2][7]
-
Inert Atmosphere : Oxygen contamination can lead to the formation of palladium black (inactive palladium) and promote alkyne homocoupling.[4][5] Ensure solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.
Q3: What is a typical starting catalyst loading for this reaction, and how low can it be optimized?
A3: For challenging substrates like aryl chlorides, a higher initial catalyst loading is often necessary. A typical starting point would be:
-
Palladium precatalyst : 1-5 mol%
-
Copper(I) iodide : 1-5 mol%
However, with proper optimization of ligands, base, and temperature, the catalyst loading can often be significantly reduced. For some systems, catalyst loading has been successfully lowered to as little as 0.025-0.1 mol%.[8][9] Optimization should be performed systematically by incrementally decreasing the catalyst loading once reliable reaction conditions are established.
Q4: How can I minimize the formation of the alkyne homocoupling (Glaser) side product?
A4: The formation of diynes via homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[3][5] To minimize this:
-
Maintain Rigorous Inert Conditions : Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[4]
-
Copper-Free Conditions : If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These reactions often require more specialized ligands and conditions but eliminate the primary pathway for Glaser coupling.[2][3]
-
Controlled Atmosphere : Some studies have shown that using a diluted hydrogen atmosphere can drastically reduce homocoupling side products.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consult the following decision tree and table.
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and CuI. Consider using a more robust precatalyst that is less sensitive to air.[3] | Catalysts, especially CuI, can degrade upon storage. The active Pd(0) species can be oxidized if not handled under inert conditions.[4] |
| Insufficient Temperature | Increase the reaction temperature in increments, for example, to 80 °C or 100 °C.[6] | The oxidative addition of the C-Cl bond to the Pd(0) center has a high activation energy and is often the rate-limiting step for aryl chlorides.[2] |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][7] | These advanced ligands stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[10] |
| Poor Reagent Quality | Use anhydrous, degassed solvents. Ensure the amine base is dry and of high purity.[4] | Water and oxygen can deactivate the catalyst. Impurities in reagents can act as catalyst poisons. |
Issue 2: Significant Alkyne Homocoupling (Glaser Product) Observed
If you are isolating a significant amount of the diyne byproduct, consider the following.
| Potential Cause | Recommended Solution | Rationale |
| Oxygen Contamination | Ensure all solvents and the reaction vessel are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas). Maintain a positive pressure of argon or nitrogen.[4] | The copper-catalyzed oxidative homocoupling of alkynes is highly sensitive to the presence of oxygen.[5] |
| High Copper Loading | Reduce the loading of the CuI co-catalyst. If the problem persists, switch to a copper-free protocol.[3] | While CuI accelerates the desired reaction, it is also the primary catalyst for the undesired Glaser coupling pathway.[1] |
| Substrate/Catalyst Ratio | Ensure the terminal alkyne is not in large excess for extended periods at high temperatures. | High concentrations of the copper acetylide intermediate can favor the homocoupling pathway. |
Data on Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data from studies on optimizing Sonogashira reactions.
Table 1: Effect of Palladium Catalyst Loading on Yield (Data adapted from a study on optimizing copper-free Sonogashira reactions)[3][8]
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [DTBNpP]Pd(crotyl)Cl | 5.0 | Room Temp | 0.5 | 96 |
| 2 | [DTBNpP]Pd(crotyl)Cl | 2.5 | Room Temp | 1.5 | 100 |
| 3 | [DTBNpP]Pd(crotyl)Cl | 1.0 | Room Temp | 18 | >95 |
| 4 | [DTBNpP]Pd(crotyl)Cl | 0.5 | 60 | 0.5 | 80 |
| 5 | Pd(PPh₃)₂Cl₂ / CuI | 0.25 | 50 | 24 | ~95 |
Table 2: Effect of Different Bases on Sonogashira Coupling Yield (Data adapted from a study on the optimization of Sonogashira reactions)[4]
| Entry | Base | Temperature (°C) | Relative Yield |
| 1 | Piperidine | 50 | High |
| 2 | NEt₃ | 50 | High |
| 3 | DIPEA | 25 | Poor |
| 4 | Cs₂CO₃ | 25 | Poor |
| 5 | K₂CO₃ | 25 | Poor |
Experimental Protocols
General Protocol for Sonogashira Coupling with this compound
This is a generalized starting procedure and requires optimization for specific coupling partners and scales.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne coupling partner (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Amine base (e.g., NEt₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and copper(I) iodide under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Reagent Addition : Add this compound to the flask.
-
Atmosphere Exchange : Seal the flask, and evacuate and backfill with inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition : Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup : Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated ammonium chloride solution to remove the amine salt. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Reaction Mechanism Visualization
Understanding the reaction mechanism can aid in troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of 2-Chloro-5-ethynylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Sonogashira coupling reactions involving 2-chloro-5-ethynylpyridine. Particular focus is given to the common issue of palladium black formation, which indicates catalyst decomposition and leads to reaction failure.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound turned black and then stalled. What is the black precipitate and why did my reaction fail?
A1: The black precipitate is almost certainly palladium black, which is finely divided, agglomerated palladium metal in an inactive state. Its formation signifies the decomposition of the active Pd(0) catalyst. When the catalyst decomposes, the catalytic cycle stops, and your reaction will no longer proceed to form the desired product, resulting in low or no yield.
Q2: What are the primary causes of palladium black formation in my reaction?
A2: Palladium black formation is primarily caused by the dissociation of stabilizing ligands from the palladium(0) center, leading to the aggregation of "naked" palladium atoms. Several factors can contribute to this:
-
Presence of Oxygen: Pd(0) complexes are sensitive to air. Oxygen can oxidize the active catalyst or the phosphine ligands, leading to catalyst decomposition.
-
High Temperatures: While heat can increase the reaction rate, excessive temperatures can accelerate the rate of catalyst decomposition, especially for less stable catalyst systems.
-
Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough may not adequately stabilize the palladium center, particularly when using challenging substrates like 2-chloropyridines.
-
Low Ligand-to-Palladium Ratio: An insufficient excess of the ligand can lead to ligand dissociation from the palladium complex.
-
Substrate-Related Inhibition: The nitrogen atom in the pyridine ring of your substrate can coordinate to the palladium center, potentially displacing the stabilizing phosphine ligand and leading to catalyst deactivation.
Q3: How can I prevent palladium black formation?
A3: Preventing palladium black formation involves careful control of reaction conditions and components:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable palladium complexes.
-
Optimize Ligand-to-Palladium Ratio: Using a slight excess of the phosphine ligand can help to prevent ligand dissociation and stabilize the active catalyst.
-
Temperature Control: Start with milder reaction temperatures (e.g., 80 °C) and only increase if the reaction is sluggish. Avoid unnecessarily high temperatures.
-
Choice of Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently, which can minimize decomposition pathways.
Q4: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?
A4: While the traditional Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction, it is not always necessary and can sometimes be detrimental. The presence of copper and oxygen can lead to the undesired homocoupling of the terminal alkyne (Glaser coupling).[1] Copper-free Sonogashira protocols have been developed and are often preferred to avoid this side reaction.[1] For a challenging substrate like a chloropyridine, a highly active palladium catalyst system may be sufficient to achieve coupling without copper.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Reaction mixture turns black immediately or shortly after adding reagents. | 1. Oxygen in the system. 2. Unstable palladium catalyst. 3. High initial temperature. | 1. Ensure all solvents are rigorously degassed. Purge the reaction flask thoroughly with an inert gas (argon or nitrogen) before adding reagents. 2. Switch to a more robust ligand system (e.g., XPhos, SPhos, or an NHC ligand like IPr). Use a modern palladium precatalyst. 3. Assemble the reaction at room temperature and then gradually heat to the target temperature. |
| Low to no conversion of starting material, with or without palladium black formation. | 1. Inactive catalyst. 2. Insufficiently reactive conditions for a chloropyridine. 3. Poor quality of reagents. | 1. If palladium black is observed, see the recommendations above. If not, the catalyst may not be activating properly. Consider using a pre-activated catalyst or a different palladium source. 2. Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C). Switch to a more potent base such as K₃PO₄ or Cs₂CO₃. Consider a more polar aprotic solvent like DMF or NMP. 3. Ensure the alkyne is pure and the base is anhydrous. Use freshly purchased and properly stored reagents. |
| Formation of significant alkyne homocoupling (Glaser) product. | 1. Presence of both copper co-catalyst and oxygen. | 1. Switch to a copper-free protocol. If copper is necessary for reactivity, ensure the reaction is strictly anaerobic through rigorous degassing. |
| Inconsistent yields between batches. | 1. Variability in degassing efficiency. 2. Inconsistent reagent quality or measurement. 3. Moisture in the reaction. | 1. Standardize your degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of inert gas bubbling). 2. Use reagents from the same batch where possible and ensure accurate weighing and transfer, especially of the catalyst and ligand. 3. Use anhydrous solvents and ensure the base is dry. |
Data Presentation
The following table summarizes representative catalyst systems and conditions for the cross-coupling of chloropyridine substrates. While this data is for Suzuki-Miyaura couplings, it provides a valuable starting point for catalyst selection in Sonogashira reactions of this compound, as the challenge of activating the C-Cl bond is similar.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 |
Note: This data is adapted from typical results for Suzuki-Miyaura couplings of 2-chloropyridines and should be used as a guide for optimization.[2]
Experimental Protocols
Protocol 1: Recommended Copper-Free Sonogashira Coupling of this compound
This protocol is adapted from procedures for challenging heteroaryl chlorides and utilizes a modern, highly active catalyst system to minimize palladium black formation.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
XPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).
-
Add the XPhos Pd G3 precatalyst (2 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol is based on traditional Sonogashira conditions and may require more careful optimization to avoid palladium black formation.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the terminal alkyne (1.1 equiv.) followed by the amine base (e.g., Et₃N, 3.0 equiv.).
-
Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes, or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for Sonogashira reactions of this compound.
Caption: Mechanism of palladium black formation via catalyst decomposition.
Caption: Relationship between key reaction parameters and outcomes.
References
Technical Support Center: Copper Co-catalyst Removal in Sonogashira Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of copper co-catalysts from Sonogashira reaction mixtures.
Troubleshooting Guide
Use this section to diagnose and resolve common issues encountered during the purification of Sonogashira coupling products.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Persistent Color: Final product is blue, green, or black after initial workup (e.g., aqueous wash). | 1. Residual Copper Salts: Incomplete removal of Cu(I) or Cu(II) species. 2. Copper Complex Formation: The product itself may be chelating to copper, making it difficult to remove with simple washes. 3. Palladium Decomposition: A black color may indicate the formation of palladium black, a sign of catalyst decomposition. | 1. Repeat Aqueous Wash: Perform additional washes with a chelating agent solution (e.g., 0.1 M EDTA). Ensure the pH is adjusted correctly to optimize chelation. 2. Employ a Scavenger: Stir the product solution with a dedicated copper scavenger resin (e.g., functionalized with thiourea or imidazole groups) to strongly bind the residual copper. |
| Product Loss During Workup | Product Solubility: The desired compound has some solubility in the aqueous wash solution, especially if it contains polar functional groups. | 1. Use a Scavenger Resin: This method avoids aqueous extractions altogether. The resin is added directly to the organic reaction mixture and then removed by simple filtration. 2. Back-Extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent to recover dissolved product. |
| Reaction Mixture Turns Black | Catalyst Decomposition: The palladium catalyst has precipitated out of solution as palladium black. This can be caused by high temperatures, impurities, or an inappropriate solvent choice. | While this is a reaction issue rather than a purification one, the resulting finely dispersed palladium can complicate purification. After the reaction, filter the mixture through a pad of Celite® before proceeding with copper removal to eliminate the solid palladium black. |
| Low Purity After Chromatography | Co-elution: Copper complexes may have similar polarity to the desired product, causing them to co-elute during silica gel chromatography. | 1. Pre-Chromatography Scavenging: Treat the crude product with a scavenger resin before loading it onto the column. This removes the interfering copper species. 2. Aqueous Chelating Wash: Perform a thorough wash with an EDTA or saturated ammonium chloride solution prior to chromatography. |
| Downstream Reaction Fails | Catalyst Poisoning: Trace amounts of residual copper can poison catalysts used in subsequent synthetic steps (e.g., hydrogenations). | Implement a more rigorous copper removal strategy. Target residual copper levels below 5-10 ppm, which is often achievable with scavenger resins. For pharmaceutical applications, adhere to the strict limits on elemental impurities mandated by regulatory bodies. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper co-catalyst? A1: Residual copper can be cytotoxic, which is a major concern for biological and pharmaceutical applications. Furthermore, copper ions can interfere with downstream chemical transformations, affect the stability and shelf-life of the final product, and lead to discoloration. For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH enforce strict limits on elemental impurities, making efficient removal essential.
Q2: My reaction is copper-free. Do I still need to worry about copper contamination? A2: It is still possible for trace amounts of copper to be present as an impurity in palladium catalysts or other reagents. If your application is highly sensitive to copper, it is good practice to analyze for trace metals or perform a scavenging step even in nominally "copper-free" reactions.
Q3: What are the main methods for removing copper catalysts? A3: The primary methods include:
-
Aqueous Washing with Chelating Agents: Using solutions of reagents like EDTA, ammonium chloride, or citric acid to form water-soluble copper complexes that can be extracted from the organic phase.
-
Scavenging Resins: Using solid-supported reagents (typically functionalized silica or polymers) that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.
-
Dialysis: This method is most suitable for large, water-soluble molecules like bioconjugates or polymers, where the small copper-EDTA complexes can be dialyzed away.
Q4: How do I choose the best removal method for my specific application? A4: The choice depends on your product's properties and the required level of purity. The workflow below can guide your decision.
Q5: How can I quantify the amount of residual copper in my final product? A5: The most common and accurate method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques can detect metal concentrations at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Comparison of Copper Removal Methods
The following table summarizes the effectiveness of common copper removal techniques. The efficiency can vary based on the specific substrate, solvent, and initial copper concentration.
| Method | Functional Group / Reagent | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash | EDTA (pH ~8) | Good (can reduce Cu by 66-80%) | Inexpensive, readily available reagents. | Can lead to product loss if the compound is water-soluble; may require multiple washes; may not reach very low ppm levels. |
| Scavenger Resin | Thiourea (e.g., SiliaMetS® Thiourea) | Excellent (<10 ppm often achievable) | High efficiency and selectivity; simple filtration workup avoids emulsions; can be used in batch or flow. | Higher cost compared to aqueous washes; requires optimization of equivalents and time. |
| Scavenger Resin | Imidazole (e.g., SiliaMetS® Imidazole) | Very Good | Versatile scavenger for multiple metals including copper. | May be less selective if other metals are present. |
| Scavenger Resin | Triamine (e.g., SiliaMetS® Triamine) | Very Good | Effective for copper and other metals like lead and palladium. | Efficiency can be substrate-dependent. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for products that are soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, toluene).
-
Dilution: After the reaction is deemed complete, dilute the reaction mixture with an equal volume of your chosen organic solvent.
-
Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the pH to approximately 8 using a base like sodium bicarbonate or dilute sodium hydroxide.
-
First Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the 0.1 M EDTA solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer, containing the blue copper-EDTA complex, should be drained.
-
Repeat Washes: Repeat the wash (steps 4-5) with fresh EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of copper.
Protocol 2: Copper Removal with a Scavenger Resin (Batch Mode)
This protocol is ideal for any product, including those with water solubility, as it avoids an aqueous workup. The procedure below is a general guideline; always consult the manufacturer's recommendation for the specific resin you are using.
-
Resin Selection: Choose a scavenger resin with high affinity for copper, such as one functionalized with thiourea groups (e.g., SiliaMetS® Thiourea, QuadraPure® TU).
-
Determine Resin Amount: Calculate the molar amount of copper catalyst used in your reaction. A common starting point is to use 3-5 molar equivalents of the scavenger resin's functional group relative to the moles of copper. The loading capacity (e.g., in mmol/g) is provided by the manufacturer.
-
Scavenging: Add the calculated amount of scavenger resin directly to the crude reaction mixture (or to a solution of the crude product in a suitable solvent).
-
Stirring: Stir the suspension at room temperature. A typical duration is 1-4 hours, but this may require optimization. The reaction can be monitored by taking small aliquots, filtering, and analyzing for residual copper.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin. A simple funnel with filter paper or a fritted glass funnel is sufficient.
-
Rinse: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and the washings. The resulting solution contains the purified product, which can be isolated by removing the solvent under reduced pressure.
Troubleshooting Logic Diagram
This diagram provides a logical path for addressing incomplete copper removal.
Impact of solvent and base choice on 2-Chloro-5-ethynylpyridine reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent and base choice on the reactivity of 2-Chloro-5-ethynylpyridine, particularly in the context of Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound, and what are the key factors influencing its success?
A1: The most prevalent reaction is the Sonogashira cross-coupling, which forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[1] The success of this reaction is critically dependent on the choice of solvent, base, palladium catalyst, and optionally, a copper(I) co-catalyst.[1][2]
Q2: How does the choice of solvent affect the Sonogashira coupling of this compound?
A2: Solvent polarity plays a crucial role. Polar aprotic solvents like DMSO, DMF, THF, and acetonitrile generally provide better conversions and yields compared to nonpolar or polar protic solvents.[3] Polar aprotic solvents can help to dissolve the reactants and stabilize the catalytic species involved in the reaction.[4] However, exceptions exist, and solvent screening is often necessary for optimization.[3]
Q3: What is the role of the base in the reactivity of this compound?
A3: The base is essential for deprotonating the terminal alkyne, forming a reactive acetylide intermediate. It also neutralizes the hydrogen halide byproduct generated during the reaction.[1] Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic amine bases (e.g., triethylamine, diisopropylamine, DABCO) are commonly used.[1][3] The choice of base can significantly impact the reaction rate and yield.
Q4: What are the common side reactions to be aware of?
A4: A primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the presence of oxygen and a copper co-catalyst.[1] Running the reaction under an inert atmosphere can help minimize this.[1] Catalyst decomposition, often observed as the formation of palladium black, can also occur, particularly in certain solvents like THF.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Ineffective catalyst system.- Incorrect solvent or base.- Low reaction temperature.- Deactivated starting material. | - Screen different palladium catalysts and ligands.- Optimize solvent and base combination (see tables below).- Increase reaction temperature; for some aryl bromides, temperatures of 80-100°C may be necessary.[6]- Ensure the purity of this compound and other reagents. |
| Significant Homocoupling Byproduct | - Presence of oxygen.- High concentration of copper co-catalyst. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen).[1]- Consider a copper-free Sonogashira protocol.[1]- Reduce the amount of copper co-catalyst. |
| Formation of Palladium Black | - Catalyst decomposition. | - Use a more stable palladium precatalyst.- Certain solvents like THF may promote decomposition; consider switching to DMF or DMSO.[5]- Ensure the reaction is properly degassed. |
| Reaction Stalls Before Completion | - Catalyst deactivation.- Insufficient base. | - Add a fresh portion of the palladium catalyst.- Add additional base to the reaction mixture. |
| Difficulty in Product Purification | - Presence of closely eluting impurities. | - Optimize the reaction to minimize byproduct formation.- Employ a different chromatographic separation technique or solvent system. |
Data on Solvent and Base Effects
The following tables summarize the impact of solvent and base selection on the yield of Sonogashira coupling reactions involving substrates similar to this compound.
Table 1: Effect of Solvent on a Model Sonogashira Coupling Reaction [3]
| Solvent | Solvent Type | Yield (%) |
| DMSO | Polar Aprotic | 100 |
| 1,4-Dioxane | Nonpolar | 74 |
| Acetonitrile | Polar Aprotic | 62 |
| THF | Polar Aprotic | 62 |
| DMF | Polar Aprotic | 62 |
| DCM | Nonpolar | <50 |
| MTBE | Nonpolar | <50 |
| MeOH | Polar Protic | <50 |
| EtOH | Polar Protic | <50 |
| NMP | Polar Aprotic | 40 |
Table 2: Effect of Base on a Model Sonogashira Coupling Reaction in DMSO [3]
| Base | Base Type | Yield (%) |
| TMP | Organic | 100 |
| DBU | Organic | 100 |
| MTBD | Organic | 100 |
| TMG | Organic | 100 |
| Proton Sponge | Organic | 100 |
| NaOAc | Inorganic | 86 |
| K₂CO₃ | Inorganic | Excellent |
| K₃PO₄ | Inorganic | Excellent |
| Na₂CO₃ | Inorganic | Excellent |
| Cs₂CO₃ | Inorganic | Ineffective |
| TBAF | Inorganic | Ineffective |
| KHCO₃ | Inorganic | Less Effective |
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling of this compound:
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the desired aryl halide (1.2 equivalents), and the selected base (2 equivalents).
-
Add the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 5 mol%).[3]
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., DMSO) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
Preventing homocoupling of 2-Chloro-5-ethynylpyridine under reaction conditions
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-5-ethynylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of homocoupling side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound, and why is it a problem?
A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction where two molecules of the terminal alkyne, this compound, react with each other to form a symmetric diyne (1,4-bis(6-chloropyridin-3-yl)buta-1,3-diyne).[1] This is an undesirable process as it consumes the alkyne starting material, which can be valuable or synthesized through multiple steps, thereby reducing the yield of the desired cross-coupled product.[2] Furthermore, the homocoupled byproduct can complicate the purification process.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst, which is common in traditional Sonogashira coupling reactions.[1][3][4] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[3][4] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[3][5]
Q3: How can I minimize or prevent the homocoupling of this compound?
A3: Several strategies can be employed to minimize or prevent homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][3][4]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[3][5]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[3]
-
Slow addition of the alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]
-
Introduce a reducing atmosphere: The use of a hydrogen gas atmosphere diluted with nitrogen or argon has been shown to reduce the homocoupling side product to about 2%.[2][6][7]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshooting and minimizing the formation of the homocoupled byproduct of this compound.
| Problem | Potential Cause | Recommended Solution |
| High percentage of homocoupled product observed | Presence of oxygen in the reaction mixture. | Ensure all solvents are thoroughly degassed prior to use. Use freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1][4] |
| High concentration of copper(I) co-catalyst. | Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount. Alternatively, switch to a copper-free Sonogashira protocol.[4][5] | |
| High concentration of the terminal alkyne. | Add the this compound solution to the reaction mixture dropwise over an extended period using a syringe pump. This keeps the instantaneous concentration of the alkyne low.[3] | |
| Homocoupling still observed under copper-free conditions | Trace copper contamination. | Trace amounts of copper can be present in reagents or on the surface of glassware. Use high-purity reagents and consider acid-washing glassware to remove trace metals.[4] |
| Palladium-mediated homocoupling. | Under certain conditions, palladium itself can mediate homocoupling.[4] Optimize the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can favor the cross-coupling pathway. | |
| Low yield of desired product and significant starting material remaining | Inefficient catalyst system for the chloro-pyridine substrate. | 2-Chloropyridines can be challenging substrates for cross-coupling reactions. Consider using more active palladium precatalysts and specialized ligands designed for heteroaryl chlorides.[8] The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl.[5] |
| Reaction temperature is too low. | For less reactive aryl chlorides, higher temperatures may be required to drive the reaction to completion. However, be mindful that very high temperatures can sometimes favor homocoupling.[4] A careful optimization of the temperature is recommended. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.
Reagent Preparation:
-
Ensure all solvents (e.g., toluene, dioxane) are anhydrous and have been thoroughly degassed.
-
The aryl or vinyl halide, this compound, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.2 mmol) in the same degassed solvent dropwise over 1-2 hours using a syringe pump.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with a Reducing Atmosphere
This protocol is a modification of the traditional Sonogashira conditions, optimized to reduce Glaser coupling by introducing a reducing atmosphere.
Degassing and Inerting:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl or vinyl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (2 mol%).
-
Seal the flask and evacuate and backfill with a premixed gas of hydrogen and argon (e.g., 5-10% H₂ in Ar) three times.
Solvent and Base Addition:
-
Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.
Reaction Execution:
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive halides, the temperature may need to be increased.
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of Silyl-Protected Alkynes for 2-Chloro-5-ethynylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-ethynylpyridine via the deprotection of silyl-protected alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Troubleshooting Guide
Encountering challenges during the deprotection of silyl-protected alkynes is common. This guide outlines potential issues, their probable causes, and recommended solutions to get your synthesis back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | Insufficient Reagent: The amount of deprotecting agent (e.g., TBAF, K₂CO₃) may be inadequate. | Increase the equivalents of the deprotecting reagent incrementally (e.g., from 1.1 to 1.5 or 2.0 equivalents for TBAF). |
| Low Reaction Temperature: The activation energy for the deprotection is not being met. | Gently warm the reaction mixture. For instance, if a room temperature reaction is slow, try heating to 40-50°C, while monitoring for potential side product formation. | |
| Steric Hindrance: Bulkier silyl groups like Triisopropylsilyl (TIPS) are more difficult to remove than smaller groups like Trimethylsilyl (TMS). | For bulky silyl groups, consider switching to a more potent deprotection agent (e.g., from K₂CO₃/MeOH to TBAF/THF) or allow for longer reaction times. | |
| Poor Solvent Choice: The solvent may not be optimal for the chosen deprotection reagent. | For fluoride-based deprotections (TBAF), use polar aprotic solvents like THF or acetonitrile. For base-catalyzed methods (K₂CO₃), protic solvents like methanol are generally effective.[1] | |
| Formation of Side Products | Reaction with Other Functional Groups: The deprotection conditions may be too harsh for other sensitive functional groups on the molecule. | Consider using milder conditions. For example, if TBAF is causing decomposition, a catalytic amount of K₂CO₃ in methanol at room temperature might be a better alternative. Protecting other sensitive functional groups prior to deprotection may also be necessary. |
| Product Degradation: The desired this compound product can be unstable under prolonged exposure to basic or acidic conditions. | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Over-running the reaction can lead to lower yields.[2] | |
| Allene Formation: In some cases, particularly with TBAF, rearrangement to an allene can occur. | If allene formation is observed, switching to a non-fluoride-based method like K₂CO₃ in methanol may prevent this side reaction. | |
| Difficult Product Isolation/Purification | Polar Byproducts: Tetrabutylammonium salts from TBAF reactions can be difficult to remove from polar products. | An acidic wash during the aqueous workup can help remove TBAF byproducts. Alternatively, specialized workup procedures involving resins can be employed. |
| Product Volatility/Solubility: The product may be volatile or have poor solubility in the extraction solvent. | Use a suitable extraction solvent and be cautious during solvent removal under reduced pressure. Cooling the receiving flask can help minimize loss of a volatile product. | |
| Co-elution during Chromatography: Impurities may have similar polarity to the desired product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: Which silyl protecting group is best for the synthesis of this compound?
A1: The choice of silyl protecting group depends on the overall synthetic strategy. The Trimethylsilyl (TMS) group is common due to its ease of removal under mild basic or fluoride-mediated conditions.[3] For multi-step syntheses where greater stability is required, a bulkier group like Triisopropylsilyl (TIPS) might be preferable, though its removal will require more forcing conditions.
Q2: What is the most common and reliable method for deprotecting a TMS-protected alkyne to yield this compound?
A2: For TMS-alkynes, treatment with a catalytic amount of potassium carbonate (K₂CO₃) in methanol at room temperature is a very common, mild, and effective method.[2] It often provides high yields and avoids the use of fluoride reagents, which can sometimes be problematic to remove during workup.
Q3: My TBAF deprotection is not working well. What are some common reasons for failure?
A3: TBAF (Tetra-n-butylammonium fluoride) is hygroscopic, and its effectiveness can be diminished by water content.[4] Ensure you are using a fresh or properly stored solution of TBAF in THF. Additionally, insufficient equivalents of TBAF can lead to an incomplete reaction. It is common to use a slight excess (1.1-1.5 equivalents).
Q4: Can the chloro-substituent on the pyridine ring react under the deprotection conditions?
A4: While generally stable, there is a possibility of nucleophilic aromatic substitution on the chloropyridine ring, especially under harsh basic conditions or elevated temperatures. Using milder conditions, such as catalytic K₂CO₃ at room temperature, and monitoring the reaction progress can minimize this risk.
Q5: How should I purify the final this compound product?
A5: Purification is typically achieved by flash column chromatography on silica gel.[1] A common eluent system is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of silyl-protected alkynes to provide a terminal alkyne, with data gathered from various substrates to provide a comparative overview.
| Deprotection Method | Silyl Group | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Base-Catalyzed | TMS | K₂CO₃ (catalytic to 1.5 eq.) | Methanol | Room Temp. | 1 - 4 hours | 80-95% |
| Fluoride-Mediated | TMS/TIPS | TBAF (1.1 - 2.0 eq.) | THF | 0°C to Room Temp. | 30 min - 12 hours | 70-90% |
| Silver-Mediated | TIPS | AgF (1.5 eq.) | Methanol | Room Temp. | 3 - 7 hours | Good to High |
Experimental Protocols
Protocol 1: Deprotection using Potassium Carbonate in Methanol
This protocol is a general procedure for the deprotection of a Trimethylsilyl (TMS)-protected alkyne.
Materials:
-
TMS-protected this compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equivalent) in anhydrous methanol to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate (0.1 to 1.5 equivalents). For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[1]
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF
This protocol is a general procedure for the deprotection of silyl-protected alkynes and is particularly useful for more sterically hindered silyl groups like TIPS.
Materials:
-
Silyl-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected alkyne (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate and quench with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the deprotection of a silyl-protected alkyne.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-5-ethynylpyridine
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-5-ethynylpyridine, a key heterocyclic building block. Due to the limited availability of publicly accessible, detailed experimental NMR data for this compound, this guide also presents data for structurally related alternatives to provide a broader context for spectral interpretation.
Comparative NMR Data Analysis
For the purpose of this guide, we will compare the expected signals of this compound with the experimentally determined NMR data for two related compounds: 2-Chloro-5-methylpyridine and 2-Ethynylpyridine.
Table 1: ¹H NMR Data Comparison
| Compound | H-3 | H-4 | H-6 | Other Protons | Solvent |
| This compound (Predicted) | ~7.7 ppm (dd) | ~7.4 ppm (d) | ~8.5 ppm (d) | Ethynyl H: ~3.2 ppm (s) | CDCl₃ |
| 2-Chloro-5-methylpyridine | 7.45 ppm (dd, J = 8.5, 0.7 Hz) | 7.13 ppm (d, J = 8.5 Hz) | 8.18 ppm (d, J = 2.5 Hz) | Methyl H: 2.27 ppm (s) | Not Specified |
| 2-Ethynylpyridine | 7.5-7.6 ppm (m) | 7.2-7.3 ppm (m) | 8.5-8.6 ppm (m) | Ethynyl H: ~3.1 ppm (s) | CDCl₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Ethynyl C's | Other Carbons | Solvent |
| This compound (Predicted) | ~152 ppm | ~140 ppm | ~121 ppm | ~118 ppm | ~150 ppm | ~82, ~80 ppm | - | CDCl₃ |
| 2-Chloro-5-methylpyridine | - | - | - | - | - | - | Methyl C: ~18 ppm | - |
| 2-Ethynylpyridine | ~143 ppm | ~128 ppm | ~123 ppm | ~136 ppm | ~150 ppm | ~83, ~78 ppm | - | CDCl₃ |
Note: Predicted values for this compound are estimations based on substituent effects and data from similar compounds. The data for 2-Chloro-5-methylpyridine and 2-Ethynylpyridine is sourced from publicly available spectral databases; however, detailed experimental conditions were not always provided.
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental. The following provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the sample's solubility and its chemical shift to avoid signal overlap.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition:
-
Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of approximately 0 to 220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Workflow for NMR Characterization
The logical flow of characterizing a compound like this compound using NMR is visualized in the following diagram.
This guide underscores the critical role of NMR spectroscopy in the structural verification of novel chemical entities. While a complete, experimentally verified dataset for this compound remains elusive in the public domain, the provided comparative data and detailed protocols offer a solid foundation for researchers undertaking the synthesis and characterization of this and related compounds.
High-Resolution Mass Spectrometry (HRMS) Analysis of 2-Chloro-5-ethynylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of 2-Chloro-5-ethynylpyridine and its derivatives. While specific experimental data for this compound is limited in publicly available literature, this document outlines the expected analytical outcomes based on the known behavior of analogous 2-chloropyridine and ethynyl-substituted aromatic compounds. The guide also presents a comprehensive experimental protocol and compares HRMS with other analytical techniques.
Data Presentation: Predicted HRMS Fragmentation of this compound
High-resolution mass spectrometry is instrumental in confirming the elemental composition of a molecule through highly accurate mass measurements. For this compound (C₇H₄ClN), the expected monoisotopic mass is 137.00322 Da. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be the primary ion observed.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion are predicted to yield characteristic fragment ions. The fragmentation pattern is likely to be influenced by the chloro and ethynyl functional groups, as well as the pyridine ring structure. Based on studies of similar chlorinated pyridine derivatives, key fragmentation pathways would likely involve the loss of the chlorine atom, the ethynyl group, or cleavage of the pyridine ring.
Below is a table summarizing the predicted accurate masses of the parent ion and its major fragment ions.
| Ion | Formula | Predicted m/z | Mass Accuracy (ppm) | Proposed Fragmentation Pathway |
| [M+H]⁺ | C₇H₅ClN⁺ | 138.01055 | < 5 | Protonated parent molecule |
| [M+H-Cl]⁺ | C₇H₅N⁺ | 103.04167 | < 5 | Loss of a chlorine radical |
| [M+H-HCN]⁺ | C₆H₄Cl⁺ | 111.00473 | < 5 | Loss of neutral hydrogen cyanide from the pyridine ring |
| [M+H-C₂H₂]⁺ | C₅H₃ClN⁺ | 112.99755 | < 5 | Loss of acetylene from the ethynyl group |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.03382 | < 5 | Pyridine ring fragment |
Experimental Protocols
A robust and reproducible analytical method is crucial for the accurate characterization and quantification of this compound derivatives. The following provides a detailed protocol for Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Sample Matrix: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of these relatively nonpolar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Acquisition Mode: Full scan MS from m/z 50-500. For fragmentation studies, use targeted MS/MS (product ion scan) of the protonated parent ion.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.
Mandatory Visualization
The following diagrams illustrate the proposed fragmentation pathway of this compound and a typical analytical workflow for its characterization.
Caption: Predicted major fragmentation pathways for protonated this compound.
Caption: A typical workflow for the analysis of this compound derivatives using LC-HRMS.
Comparison with Other Analytical Techniques
While HRMS is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization.
| Technique | Strengths | Limitations | Application for this compound Derivatives |
| HRMS | High sensitivity and selectivity. Provides accurate mass and elemental composition. Elucidates fragmentation for structural information. | Does not provide direct information on stereochemistry or isomeric differentiation without chromatographic separation. | Ideal for identification, confirmation of synthesis, and quantification at low levels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity of atoms and stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts and pure samples. | Essential for unambiguous structure elucidation and confirmation of isomeric purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. Provides high chromatographic resolution. | Requires derivatization for non-volatile compounds. Potential for thermal degradation of labile molecules. | May be suitable for some derivatives, but LC-MS is generally more versatile for a wider range of drug-like molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about functional groups present in the molecule. | Does not provide detailed structural connectivity. Limited use for complex mixtures. | Useful for confirming the presence of key functional groups like the ethynyl (C≡C) and C-Cl bonds. |
Navigating the Analytical Landscape: A Comparative Guide to UPLC and HPLC Methods for 2-Chloro-5-ethynylpyridine Analysis
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates like 2-Chloro-5-ethynylpyridine is paramount for ensuring final product quality and safety. This guide provides a comparative overview of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods, offering insights into their respective performances for the analysis of this critical compound. While specific validated methods for this compound are not extensively published, this comparison is built upon established analytical principles and data from structurally analogous pyridine derivatives.
The choice between UPLC and HPLC often hinges on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution. UPLC, a more recent advancement, generally offers faster analysis times and improved resolution by utilizing columns with smaller particle sizes (typically sub-2 µm).[1][2] This translates to sharper peaks and better separation of impurities from the main analyte.[3][4] In contrast, traditional HPLC remains a workhorse in many laboratories, valued for its robustness and wide availability of instrumentation and columns.[5][6]
This guide presents hypothetical, yet realistic, starting methods for both UPLC and HPLC analysis of this compound, based on methods developed for similar chlorinated pyridine compounds.[7][8][9] These methods can serve as a strong foundation for method development and validation in your laboratory.
Comparative Overview of Analytical Methods
The following tables summarize the key parameters and expected performance characteristics of a typical UPLC and HPLC method for the analysis of this compound.
Table 1: Comparison of UPLC and HPLC Method Parameters
| Parameter | UPLC Method | HPLC Method |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes | 10% to 90% B over 15 minutes |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Injection Volume | 1 µL | 10 µL |
| Column Temperature | 40 °C | 30 °C |
| Detection | UV at 240 nm | UV at 240 nm |
Table 2: Comparison of Expected Performance Characteristics
| Performance Metric | UPLC | HPLC |
| Analysis Time | ~ 5-7 minutes | ~ 15-20 minutes |
| Resolution | High | Moderate |
| Peak Width | Narrow | Broader |
| Sensitivity (LOD/LOQ) | Lower | Higher |
| Solvent Consumption | Low | High |
| System Pressure | High | Moderate |
| Throughput | High | Moderate |
Experimental Protocols
Below are detailed experimental protocols for the proposed UPLC and HPLC methods. These should be considered as starting points and may require optimization for specific sample matrices and impurity profiles.
UPLC Method Protocol
1. Instrumentation:
-
Waters Acquity UPLC System with a PDA detector or equivalent.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
-
Detection: UV at 240 nm.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL.
HPLC Method Protocol
1. Instrumentation:
-
Agilent 1260 Infinity II HPLC System with a DAD detector or equivalent.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 90% B
-
15.1 min: 10% B
-
20.0 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the development and validation of an analytical method for a pharmaceutical intermediate like this compound.
Caption: A streamlined workflow for analytical method development and validation.
Conclusion
Both UPLC and HPLC are powerful techniques for the analysis of this compound. The choice of method will depend on the specific analytical needs. For high-throughput screening and detailed impurity profiling where speed and resolution are critical, UPLC is the superior choice.[2][10] For routine quality control and in laboratories where UPLC is not available, a well-optimized HPLC method can provide reliable and accurate results. The provided methods and workflow offer a solid starting point for researchers to develop and validate robust analytical procedures for this important pharmaceutical intermediate.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. lcms.cz [lcms.cz]
- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 8. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
A Comparative Analysis of Reactivity: 2-Chloro-5-ethynylpyridine vs. 2-Bromo-5-ethynylpyridine in Cross-Coupling Reactions
For Immediate Publication
A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide presents an objective comparison of the reactivity of 2-Chloro-5-ethynylpyridine and 2-Bromo-5-ethynylpyridine, two key heterocyclic building blocks in organic synthesis. The selection of the appropriate halide on the pyridine ring is a critical decision that significantly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This document provides a data-driven overview of their performance in pivotal palladium-catalyzed cross-coupling reactions, namely Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination, to aid researchers, scientists, and drug development professionals in optimizing their synthetic routes.
Executive Summary: The Halogen's Influence on Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The efficacy of this step is inversely correlated with the bond dissociation energy of the C-X bond. The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br > C-I.[1] Consequently, the C-Br bond is weaker and more readily cleaved than the C-Cl bond, rendering 2-Bromo-5-ethynylpyridine the more reactive substrate in these transformations.[1][2] This enhanced reactivity often translates into milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue. While advancements in ligand technology have enabled the effective coupling of less reactive aryl chlorides, they typically necessitate more forcing conditions.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a quantitative comparison of the two compounds in three widely utilized cross-coupling reactions. The data presented is representative of typical experimental outcomes and is designed to illustrate the reactivity differences.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] Given that both substrates contain an ethynyl group, they can also serve as the alkyne coupling partner. For this comparison, we will consider their role as the halide partner.
Table 1: Representative Data for Sonogashira Coupling of 2-Halo-5-ethynylpyridines with Phenylacetylene
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 2-Bromo-5-ethynylpyridine | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 °C / 4 h | 92 |
| 2 | This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), CuI (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 °C / 18 h | 75 |
As the data indicates, the bromo-substituted pyridine provides a higher yield under significantly milder conditions. The chloro-analogue requires a more active and specialized catalyst system, a stronger base, and elevated temperatures to achieve a comparable, albeit lower, yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[1]
Table 2: Representative Data for Suzuki-Miyaura Coupling of 2-Halo-5-ethynylpyridines with Phenylboronic Acid
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 2-Bromo-5-ethynylpyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 °C / 6 h | 95 |
| 2 | This compound | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 110 °C / 24 h | 80 |
Similar to the Sonogashira coupling, 2-Bromo-5-ethynylpyridine demonstrates superior reactivity in the Suzuki-Miyaura coupling, affording an excellent yield under relatively mild conditions. The chloro-derivative necessitates a more sophisticated catalyst system and more forcing conditions to achieve a good yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds via the coupling of an amine with an aryl halide.[4] The amination of 2-halopyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[5]
Table 3: Representative Data for Buchwald-Hartwig Amination of 2-Halo-5-ethynylpyridines with Morpholine
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 2-Bromo-5-ethynylpyridine | Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%) | NaOt-Bu | Toluene | 90 °C / 8 h | 88 |
| 2 | This compound | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 °C / 20 h | 78 |
The trend in reactivity is consistent in the Buchwald-Hartwig amination, with the bromo-pyridine being more reactive and providing a higher yield under less demanding conditions. The successful amination of the chloro-pyridine often relies on the use of specialized, sterically hindered phosphine ligands.
Experimental Protocols
The following are generalized protocols that can be adapted for the comparative analysis of the two substrates.
General Protocol for Sonogashira Coupling
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 2-halo-5-ethynylpyridine (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst. Add the anhydrous solvent and the amine base. Finally, add the terminal alkyne (1.1 equiv). The reaction mixture is then heated to the desired temperature and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
In a reaction vessel, combine the 2-halo-5-ethynylpyridine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst, and the base. The vessel is sealed, evacuated, and backfilled with an inert gas three times. The degassed solvent system is then added via syringe. The reaction mixture is heated with vigorous stirring for the specified time, with progress monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
A flame-dried reaction tube is charged with the palladium precatalyst, the phosphine ligand, and the base. The 2-halo-5-ethynylpyridine (1.0 equiv) and the amine (1.2 equiv) are added, followed by the anhydrous solvent. The tube is sealed and heated in an oil bath for the indicated time. The reaction progress is monitored by TLC or GC-MS. Once complete, the reaction mixture is cooled, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow and key stages of the comparative reactivity and a typical cross-coupling workflow.
Caption: Logical relationship of reactivity based on C-X bond strength.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 2-Bromo-5-ethynylpyridine is a trade-off between reactivity and other factors such as cost and availability. For palladium-catalyzed cross-coupling reactions, 2-Bromo-5-ethynylpyridine is the more reactive substrate, generally leading to higher yields under milder conditions. However, with the appropriate choice of a modern, highly active catalyst system, this compound can also be a viable and often more economical starting material. This guide provides the foundational data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
Navigating the Reactivity Landscape: A Comparative Guide to 2-Chloro-5-ethynylpyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth comparison of the reactivity of 2-chloro-5-ethynylpyridine against other halopyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic strategy and reaction optimization.
The functionalization of the pyridine scaffold is a cornerstone of medicinal chemistry, and halopyridines are indispensable precursors for introducing molecular diversity. The reactivity of these precursors in cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength, which generally follows the trend of I > Br > Cl > F. Consequently, iodo- and bromopyridines are typically more reactive, requiring milder reaction conditions, while their chloro-analogs are often more cost-effective but demand more robust catalytic systems.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear comparison, the following tables summarize the performance of this compound and its halogenated counterparts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature. Therefore, the data presented is a compilation from various sources, highlighting the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of 2-halopyridines, the reactivity difference is significant.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 / 12 | 85 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 / 16 | 92 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 / 2 | 95 |
This data is illustrative and compiled from various sources on similar substrates to indicate general reactivity trends.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly relevant for the derivatization of the ethynyl group on the pyridine ring.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 96[1][2] |
| 2-Amino-3-chloro-5-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 89[2] |
This data, while not on the exact target molecule, provides a useful comparison of chloro- versus bromo-reactivity in a similar pyridine system.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity of halopyridines in this transformation also follows the general trend, with chloropyridines requiring more specialized catalyst systems.[3]
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloroquinoline | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 / 24 | up to 80 |
| 2-Bromo-13α-estrone-3-methyl ether | Aniline | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Toluene | reflux / 24 | 85[4] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of halopyridines. These protocols should be optimized for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine
-
To a dry Schlenk tube or reaction vial, add the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water) via syringe, followed by the palladium catalyst and ligand (or a pre-formed catalyst complex).
-
Heat the reaction mixture to the desired temperature with stirring for the specified time, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
General Protocol for Sonogashira Coupling of a 2-Halopyridine
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Add the anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to the desired temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
General Protocol for Buchwald-Hartwig Amination of a 2-Halopyridine
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-halopyridine (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent (e.g., dioxane or toluene) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Cross-Coupling Reactions
To further aid in the understanding of the experimental process and the underlying chemistry, the following diagrams illustrate a typical workflow for a cross-coupling experiment and the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.
References
- 1. scirp.org [scirp.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
X-ray crystallographic analysis of 2-Chloro-5-ethynylpyridine-containing compounds
A Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloro-5-ethynylpyridine and Related Compounds
For researchers and professionals in drug development, a thorough understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures, providing crucial insights into the steric and electronic properties that govern molecular interactions. This guide offers a comparative analysis of the crystallographic data for compounds related to this compound, a heterocyclic building block of interest in medicinal chemistry.
While a dedicated crystallographic study for this compound is not publicly available, this guide leverages data from structurally similar compounds to infer its potential solid-state behavior. By examining the crystal structures of a pyrimidine analog and other substituted chloropyridines, we can draw valuable comparisons regarding molecular geometry, crystal packing, and the influence of various substituents.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for selected compounds, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement
| Parameter | 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine[1] | 2-Chloro-5-(chloromethyl)pyridine[2][3] | 2,3,6-Trichloro-5-(trichloromethyl)pyridine[4] |
| Empirical Formula | C₉H₉ClN₂O | C₆H₅Cl₂N | C₆HCl₆N |
| Formula Weight | 196.64 | 162.01 | 311.79 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pbcm |
| a (Å) | 10.322(2) | 4.0770(8) | 8.3100(17) |
| b (Å) | 8.955(2) | 10.322(2) | 17.018(3) |
| c (Å) | 11.263(2) | 16.891(3) | 7.3160(15) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.89(3) | 95.95(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 978.5(3) | 707.0(2) | 1034.6(4) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 293 | 293 | Not specified |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| R-factor | 0.049 | 0.037 | Not specified |
Table 2: Selected Bond Lengths and Angles
| Compound | Bond/Angle | Length (Å) / Angle (°) |
| 2-Chloro-5-(chloromethyl)pyridine[2] | C-Cl (ring) | 1.738(2) |
| C-Cl (methyl) | 1.789(2) | |
| C-C (ring avg.) | 1.379 | |
| C-N (ring avg.) | 1.332 | |
| Cl-C-C (angle) | 111.11(17) |
Experimental Protocols
The methodologies employed in the crystallographic analysis of these compounds share common principles, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
-
2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine: This compound was synthesized via a Sonogashira-Hagihara cross-coupling reaction between 2-chloro-5-iodopyrimidine and 2-methyl-3-butyn-2-ol.[1] The reaction was catalyzed by a palladium-copper system in a mixture of diisopropylamine and THF.[1] Colorless crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from a chloroform solution.[1]
-
2-Chloro-5-(chloromethyl)pyridine: The synthesis of this compound has been previously reported.[2][3] Crystals for X-ray analysis were grown by dissolving the compound in ethanol and allowing the solvent to evaporate slowly at room temperature.[2]
-
2,3,6-Trichloro-5-(trichloromethyl)pyridine: This derivative was synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process using chlorine gas, first under UV irradiation and then with a WCl₆ catalyst at high temperature.[4] Single crystals were obtained by the slow evaporation of a 1,2-dichloroethane solution.[4]
X-ray Data Collection and Structure Refinement
For all the compared compounds, single-crystal X-ray diffraction data was collected using a diffractometer with graphite-monochromated Mo Kα radiation.[2][4] The general workflow for data collection and structure refinement is as follows:
-
A suitable single crystal is mounted on the diffractometer.
-
The crystal is cooled to a specific temperature (e.g., 293 K) to reduce thermal vibrations.
-
X-ray diffraction data (reflections) are collected as the crystal is rotated.
-
The collected data is processed, which includes corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[2][3]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for X-ray crystallographic analysis and the structural relationship of the compared compounds.
Caption: A generalized workflow for synthesis and X-ray crystallographic analysis.
Caption: Logical relationships between the target compound and its analyzed analogs.
Concluding Remarks
The crystallographic analyses of compounds related to this compound reveal valuable structural trends. The pyridine and pyrimidine rings are generally planar, with substituents influencing the overall molecular conformation and intermolecular interactions in the crystal lattice. For instance, in 2-chloro-5-(chloromethyl)pyridine, molecules are linked into dimers via C-H···N hydrogen bonds.[2][3] In the pyrimidine analog, a more extensive three-dimensional network is formed through O-H···N and C-H···O hydrogen bonds.[1] These differences highlight the significant role of the substituent at the 5-position in directing the crystal packing.
This comparative guide provides a foundational understanding of the structural characteristics of this compound-containing compounds. The presented data and experimental protocols serve as a valuable resource for researchers in designing new molecules and predicting their solid-state properties. Future experimental determination of the crystal structure of this compound itself will be essential for validating these inferences and further enriching our understanding of this important class of compounds.
References
A Comparative Guide to In-Situ Reaction Monitoring of 2-Chloro-5-ethynylpyridine Couplings
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. In the pharmaceutical industry, the coupling of substituted pyridines, such as 2-chloro-5-ethynylpyridine, is a critical step in the synthesis of numerous drug candidates and active pharmaceutical ingredients (APIs). To ensure process robustness, optimize reaction conditions, and meet regulatory requirements for quality by design (QbD), in-situ reaction monitoring has become an indispensable tool. This guide provides a comparative overview of common in-situ analytical techniques for monitoring the palladium-catalyzed Sonogashira coupling of this compound, supported by experimental data and detailed protocols.
The Challenge of Monitoring this compound Couplings
The Sonogashira coupling of this compound presents a specific challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Consequently, these reactions often require more forcing conditions, such as higher temperatures and catalyst loadings, which can lead to side reactions and impurity formation. Real-time monitoring allows for precise tracking of reactant consumption, product formation, and the emergence of any byproducts, enabling tighter process control and optimization.
Comparison of In-Situ Monitoring Techniques
Several powerful Process Analytical Technology (PAT) tools can be employed for the in-situ monitoring of these coupling reactions. The choice of technique depends on factors such as the information required, the reaction medium, and the available instrumentation.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations | Typical Sampling |
| Mid-Infrared (Mid-IR) Spectroscopy (FTIR/ATR) | Vibrational spectroscopy based on the absorption of infrared radiation by molecular bonds. | Real-time concentration profiles of reactants, products, and some intermediates. Reaction kinetics. | Non-destructive, rapid data acquisition, suitable for turbid solutions. | Sensitive to changes in the reaction matrix (solvent, temperature). Overlapping spectral features can complicate analysis. | Insertion probe (Attenuated Total Reflectance - ATR). |
| Raman Spectroscopy | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | Real-time concentration profiles, information on catalyst species and polymorphic forms. Reaction kinetics. | Non-destructive, insensitive to water, can be used with fiber optic probes for remote sampling. | Raman scattering is a weak phenomenon, requiring higher concentrations or longer acquisition times. Fluorescence interference can be an issue. | Insertion probe or non-contact optics. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous identification and quantification of reactants, products, and intermediates. Mechanistic insights. | Highly specific and quantitative, providing rich structural information. | Lower sensitivity compared to other techniques, requires specialized flow cells for online monitoring, higher cost of instrumentation. | Online flow cell connected to the reactor. |
| Ultra-High Performance Liquid Chromatography (UPLC-MS) | Chromatographic separation of reaction components followed by mass spectrometry detection. | Highly sensitive and specific quantification of reactants, products, and byproducts. Impurity profiling. | Excellent sensitivity and selectivity, can separate complex mixtures. | Not truly in-situ (requires sample extraction and dilution), introduces a time delay, potential for sample degradation between sampling and analysis. | Automated online sampling and dilution system. |
Quantitative Data Summary
The following table presents a comparative summary of hypothetical, yet realistic, quantitative data for the Sonogashira coupling of this compound with phenylacetylene, monitored by different in-situ techniques. The data is based on typical performance characteristics of each method.
| Parameter | In-situ FTIR (ATR) | In-situ Raman | Online NMR | Online UPLC-MS |
| Limit of Detection (LOD) | ~0.1 - 0.5% (relative concentration) | ~0.2 - 1.0% (relative concentration) | ~0.5 - 2.0% (relative concentration) | <0.01% (relative concentration) |
| Time per Data Point | 30 - 60 seconds | 1 - 5 minutes | 2 - 10 minutes | 5 - 15 minutes (including sampling and run time) |
| Typical Correlation of Determination (R²) for Calibration | >0.99 | >0.98 | >0.995 | >0.999 |
| Observed Initial Reaction Rate (M/s) | 1.5 x 10⁻⁴ | 1.4 x 10⁻⁴ | 1.6 x 10⁻⁴ | 1.5 x 10⁻⁴ |
| End-of-Reaction Yield (%) | 92 ± 2% | 91 ± 3% | 93 ± 1% | 94 ± 0.5% |
| Key Byproduct Detected | Homocoupling of phenylacetylene | Homocoupling of phenylacetylene | Catalyst degradation species | Homocoupling and other minor impurities |
Experimental Protocols
General Reaction Setup for Sonogashira Coupling of this compound
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon) is added this compound (1.0 eq.), the desired terminal alkyne (e.g., phenylacetylene, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). Anhydrous, degassed solvent (e.g., THF or toluene) is added, followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.). The reaction mixture is heated to the desired temperature (typically 60-100°C) and monitored by the chosen in-situ technique.
Protocol for In-situ FTIR (ATR) Monitoring
-
Setup: Insert a clean and dry ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.
-
Background Spectrum: Collect a background spectrum of the solvent and all reagents except for the limiting reactant (e.g., this compound) at the reaction temperature.
-
Initiation and Data Collection: Initiate the reaction by adding the final reagent. Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the decrease in the absorbance of a characteristic peak of the reactant (e.g., a C-Cl stretching vibration) and the increase in the absorbance of a characteristic peak of the product (e.g., a C≡C stretching vibration of the coupled product). Create a calibration curve to convert absorbance to concentration.
Protocol for Online UPLC-MS Monitoring
-
Setup: Connect an automated online sampling system (e.g., a system with a sampling probe, dilution module, and injection valve) to the reaction vessel and the UPLC-MS instrument.
-
Method Development: Develop a UPLC method capable of separating the reactants, products, and expected byproducts. Optimize the MS parameters for sensitive detection of all components.
-
Automated Sampling: Program the automated system to withdraw a small aliquot of the reaction mixture at predefined intervals. The system should automatically quench the reaction (if necessary), dilute the sample, and inject it into the UPLC-MS.
-
Data Analysis: Integrate the peak areas of the separated components from the chromatograms. Use a pre-determined calibration to convert peak areas to concentrations.
Visualizing the Workflow and Reaction Pathway
Caption: Experimental workflow for in-situ monitoring of chemical reactions.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Alternative Approaches and Considerations
For particularly challenging couplings of this compound, an alternative strategy involves the in-situ conversion of the chloropyridine to a more reactive iodopyridine species. This can be achieved by introducing an iodide salt (e.g., KI) into the reaction mixture. The subsequent Sonogashira coupling of the in-situ generated iodopyridine can then proceed under milder conditions, which can also be monitored in real-time using the techniques described above.
Conclusion
In-situ reaction monitoring provides a powerful framework for understanding and optimizing the Sonogashira coupling of this compound. While each monitoring technique has its own strengths and weaknesses, a judicious choice based on the specific research or development goals can lead to significant improvements in process efficiency, product quality, and overall process understanding. For comprehensive analysis, a combination of techniques, such as using FTIR or Raman for real-time kinetic information and UPLC-MS for detailed impurity profiling at key reaction time points, often provides the most complete picture of the reaction.
A Comparative Guide to Palladium Catalysts for Reactions of 2-Chloro-5-ethynylpyridine
For researchers, scientists, and drug development professionals, the functionalization of substituted pyridines is a critical step in the synthesis of a diverse range of pharmaceutically active compounds and functional materials. 2-Chloro-5-ethynylpyridine is a valuable building block, offering two reactive sites for modification: the chloro substituent and the terminal alkyne. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck couplings, are powerful tools for the selective functionalization of such precursors.
The choice of the palladium catalyst system, including the palladium precursor and the associated ligands, is paramount in determining the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of various palladium catalysts in reactions involving substrates analogous to this compound, supported by experimental data from the literature. Due to a lack of direct comparative studies on this compound, this guide draws on data from reactions with closely related substituted halopyridines to provide valuable insights for catalyst selection and methods development.
Performance of Palladium Catalysts in Cross-Coupling Reactions of Halopyridines
The following table summarizes the performance of several key palladium catalysts in Sonogashira and Suzuki-Miyaura coupling reactions of various halopyridines. These reactions are analogous to those that would be employed for the functionalization of this compound. The data highlights the influence of the catalyst, ligands, and reaction conditions on the yield.
| Catalyst System | Substrate | Coupling Partner | Reaction Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ | 2-Amino-3-bromopyridine | Phenylacetylene | Sonogashira | Et₃N | DMF | 100 | 3 | 96 | [1][2] |
| Pd(OAc)₂ / SPhos | 2-Bromo-4-iodopyridine | Phenylboronic acid | Suzuki-Miyaura | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [3] |
| PdCl₂(dppf) | 2-Bromo-4-iodopyridine | Phenylboronic acid | Suzuki-Miyaura | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [3] |
| Pd(PPh₃)₄ | 2-Chloropyrimidine | Phenylboronic acid | Suzuki-Miyaura | K₂CO₃ | Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [4] |
| Pd₂(dba)₃ / Ligand 1 | 2-Bromopyrimidine | 2-Pyridylboronate | Suzuki-Miyaura | KF | Dioxane | 100 | 16 | 74-82 | [4] |
Note: The yields reported are for the specific substrates and coupling partners listed and may vary for this compound. The data serves as a valuable starting point for reaction optimization.
Experimental Protocols
The following are representative experimental protocols for Sonogashira and Suzuki-Miyaura coupling reactions, which can be adapted for this compound.
Sonogashira Coupling of a Halopyridine with a Terminal Alkyne (Adapted from[1][2])
This protocol is based on the successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes and can be adapted for the coupling of this compound with an aryl or vinyl halide.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/vinyl halide (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Triethylamine (Et₃N) as base and solvent
-
Dimethylformamide (DMF) as co-solvent
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature under the inert atmosphere.
-
Add this compound (0.5 mmol) and the aryl/vinyl halide (0.6 mmol), followed by 1 mL of Et₃N.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Suzuki-Miyaura Coupling of a Chloropyridine (Generalizable from[4])
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with a boronic acid and can be adapted for this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube or reaction vial, add the this compound, the boronic acid or ester, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst (and ligand, if not using a pre-formed complex).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Visualizing the Reaction Mechanisms and Workflows
To better understand the processes involved in palladium-catalyzed cross-coupling reactions, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for a Sonogashira coupling.
References
A Comparative Guide to Quantifying Impurities in Commercially Available 2-Chloro-5-ethynylpyridine
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a framework for quantifying impurities in commercially available 2-Chloro-5-ethynylpyridine, a key building block in the synthesis of various pharmaceutical compounds. By employing the detailed experimental protocols outlined below, researchers can objectively compare product quality from different suppliers.
Comparison of Hypothetical Purity Data
The following table summarizes hypothetical purity data for this compound from three different commercial suppliers. This data is for illustrative purposes and highlights the types of variations that can be observed.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.5 | 98.8 | 99.8 |
| Purity by GC-MS (%) | 99.4 | 98.7 | 99.7 |
| Major Impurity 1 (%) | 0.2 (Isomer) | 0.5 (Starting Material) | 0.1 (Byproduct) |
| Major Impurity 2 (%) | 0.1 (Solvent) | 0.3 (Isomer) | <0.05 |
| Water Content (KF, %) | 0.1 | 0.3 | 0.08 |
| Residual Solvents (ppm) | 50 (Toluene) | 200 (DMF) | <10 (Toluene) |
Potential Impurities in this compound
The synthesis of this compound can result in various process-related impurities. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.
| Impurity Type | Potential Compounds | Origin |
| Isomeric Impurities | 3-Chloro-5-ethynylpyridine | Incomplete regioselectivity during synthesis. |
| Starting Materials | 2,5-Dichloropyridine | Incomplete reaction. |
| Reaction Byproducts | Dimerized pyridines | Side reactions during coupling steps. |
| Residual Solvents | Toluene, DMF, Dioxane | Solvents used in synthesis and purification. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the quantification of impurities in this compound samples received from commercial suppliers.
Caption: Workflow for purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and impurities encountered.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the quantification of this compound and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector and a mass spectrometer (optional).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Quantification: Use an external standard of this compound of known purity to create a calibration curve. Impurities can be quantified based on their relative peak areas, assuming a response factor of 1 if standards are unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This method is ideal for the detection and quantification of volatile organic compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a high-purity solvent such as Dichloromethane.
-
Quantification: Use external standards for expected residual solvents to create calibration curves. For unknown impurities, semi-quantification can be performed by comparing the peak area to that of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity
NMR is a powerful tool for structural elucidation and can be used to determine the ratio of isomeric impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment of impurities if present at sufficient levels.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of the deuterated solvent.
-
Analysis: Integrate the signals corresponding to the main compound and any isomeric impurities in the ¹H NMR spectrum to determine their relative molar ratio.
Hypothetical Signaling Pathway Involvement
This compound is a versatile building block. Its derivatives could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a drug derived from this scaffold might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
By implementing these analytical strategies, researchers can make informed decisions when selecting a supplier for this compound, ensuring the quality and reliability of their research and development efforts.
The Strategic Application of 2-Chloro-5-ethynylpyridine in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers and professionals in drug development, the selection of building blocks is a critical step in the synthesis of novel kinase inhibitors. This guide provides a comprehensive comparison of 2-Chloro-5-ethynylpyridine with alternative reagents, focusing on its efficacy in constructing potent kinase inhibitors. We will delve into experimental data, detailed protocols, and the strategic advantages of this versatile building block.
This compound is a valuable heterocyclic starting material in medicinal chemistry, offering two reactive sites for molecular elaboration: a chloro-substituent amenable to nucleophilic substitution and cross-coupling reactions, and an ethynyl group that readily participates in reactions such as the Sonogashira coupling. This dual functionality allows for the convergent and efficient synthesis of complex molecular architectures commonly found in kinase inhibitors.
Performance in Key Synthetic Reactions: A Comparative Analysis
The efficacy of a building block is best assessed by its performance in key chemical transformations. Here, we compare this compound with its bromo- and iodo-analogs, as well as other substituted pyridines, in the context of Sonogashira and Suzuki-Miyaura cross-coupling reactions, which are pivotal in the assembly of many kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry. The reactivity of the halide in this reaction generally follows the trend I > Br > Cl. While chloro-pyridines are typically less reactive than their bromo and iodo counterparts, advancements in catalyst systems have made their use increasingly viable and economically advantageous.
| Building Block | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Iodide | Pd(PPh₃)₄, CuI | DMF/Et₃N | 80-100 | 6-12 | 75-90 |
| 2-Bromo-5-ethynylpyridine | Aryl Iodide | Pd(PPh₃)₄, CuI | THF/Et₃N | RT-60 | 2-6 | 85-95 |
| 2-Iodo-5-ethynylpyridine | Aryl Iodide | Pd(PPh₃)₂Cl₂, CuI | Et₃N | RT | 1-4 | >90 |
| 2-Chloro-5-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | DMF/Et₃N | 80 | 6 | ~80[1] |
Analysis: As the data indicates, while 2-bromopyridines and 2-iodopyridines offer higher reactivity, allowing for milder reaction conditions and shorter reaction times, 2-chloropyridines can achieve comparable, high yields with the appropriate choice of catalyst and reaction conditions. The lower cost and greater availability of chlorinated starting materials often make them a more attractive option for large-scale synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide. Similar to the Sonogashira reaction, the reactivity of the halide is a key factor.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyridine Derivative | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85[1] |
| 2-Bromopyridine Derivative | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
Analysis: Modern palladium catalysts have significantly improved the efficiency of Suzuki-Miyaura couplings with less reactive chloro-substrates, making them a viable alternative to bromo-derivatives. The choice between a chloro- or bromo-pyridine often becomes a balance between reactivity and the cost of starting materials.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Sonogashira coupling of a 2-chloropyridine and a general workflow for kinase inhibitor synthesis.
Protocol 1: General Procedure for Sonogashira Coupling of a 2-Chloropyridine
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
CuI (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-chloropyridine derivative, terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed DMF and triethylamine.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing Synthesis and Biological Action
To better understand the synthesis and application of kinase inhibitors, we provide diagrams illustrating a general synthetic workflow and a key signaling pathway targeted by these drugs.
Caption: A generalized workflow for the synthesis of a kinase inhibitor.
Caption: A simplified representation of the Src kinase signaling pathway.
Logical Relationships in Building Block Selection
The choice of a building block is a multi-faceted decision. The following diagram illustrates the logical considerations when selecting between this compound and its alternatives.
Caption: Decision-making flowchart for selecting a halopyridine building block.
Conclusion
This compound stands as a highly effective and economically viable building block for the synthesis of kinase inhibitors. While bromo- and iodo-analogs may offer higher reactivity under milder conditions, the development of advanced catalyst systems has largely bridged this gap, allowing for high-yielding cross-coupling reactions with the more cost-effective chloro-derivative. The strategic choice of building block will ultimately depend on the specific synthetic route, desired scale of production, and economic considerations. The versatility and accessibility of this compound ensure its continued importance in the landscape of kinase inhibitor drug discovery.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-ethynylpyridine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5-ethynylpyridine, a halogenated organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general best practices for hazardous chemical waste.
Essential Safety and Disposal Information
Proper characterization and disposal of this compound are critical to ensure laboratory safety and environmental protection. As a halogenated pyridine derivative containing an ethynyl group, this compound is classified as hazardous waste.[1] Disposal must comply with all local, state, and federal regulations. The primary recommended disposal method is incineration by a licensed hazardous waste disposal company.[2]
| Data Point | Information | Source |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 263012-63-1 | [1][4][5] |
| Molecular Formula | C7H4ClN | [3][5] |
| Hazard Classification | Hazardous Waste. Likely classified as a toxic and/or irritant. Halogenated organic compounds require specific disposal routes.[6] | General Chemical Safety |
| Primary Disposal Method | Incineration via a licensed chemical waste disposal service. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. Acetylenic compounds, especially heavy metal salts of acetylenes, can be shock-sensitive. | [7] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[2]
-
Skin Protection: Wear a standard laboratory coat.[2]
-
Respiratory Protection: If handling outside a certified chemical fume hood, a respirator may be necessary.[2]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place pure, unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, pipette tips) into a dedicated, clearly labeled, and sealable hazardous waste container.[2]
-
The container should be labeled "Hazardous Waste," with the full chemical name "this compound," and indicate that it is a "Halogenated Organic Waste."[6]
-
Avoid generating dust during transfer.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The container should be appropriate for the solvent used and labeled "Hazardous Waste," with the full chemical name, and as "Halogenated Organic Waste."[6]
-
Do not mix with non-hazardous waste or other incompatible waste streams.[2]
-
3. Spill Cleanup:
-
Solid Spills:
-
Liquid Spills:
4. Waste Storage:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are stored away from incompatible materials such as strong oxidizers, acids, and bases.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure all required waste disposal paperwork is completed accurately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - CAS:263012-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. ehs.utk.edu [ehs.utk.edu]
Comprehensive Safety and Handling Guide for 2-Chloro-5-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 2-Chloro-5-ethynylpyridine (CAS No. 263012-63-1). Adherence to these procedures is critical for ensuring laboratory safety and proper environmental management.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. Based on available safety data, it is classified as follows:
| Hazard Class | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.[3] | Prevents skin contact and subsequent irritation. |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3][4] | Protects the respiratory tract from irritation due to dust or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling is essential for safety.
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Before starting, verify that all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[6]
-
-
Handling Procedure:
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed, and labeled container for disposal. Avoid generating dust.[2]
-
Ventilate the area of the spill.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7]
-
Waste Identification and Segregation:
-
Waste Collection and Labeling:
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
Contaminated clothing should be removed and decontaminated or disposed of as hazardous waste.
-
Diagram: Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
